molecular formula C17H12F4N2 B609154 ML363 CAS No. 764588-00-3

ML363

Cat. No.: B609154
CAS No.: 764588-00-3
M. Wt: 320.29
InChI Key: PMJMFJHRNNZVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML363, also known as SR-2976, is a bioactive chemical.

Properties

CAS No.

764588-00-3

Molecular Formula

C17H12F4N2

Molecular Weight

320.29

IUPAC Name

3-(4-Fluorophenyl)-5-[2-methyl-4-(trifluoromethyl)phenyl]-1H-pyrazole

InChI

InChI=1S/C17H12F4N2/c1-10-8-12(17(19,20)21)4-7-14(10)16-9-15(22-23-16)11-2-5-13(18)6-3-11/h2-9H,1H3,(H,22,23)

InChI Key

PMJMFJHRNNZVSE-UHFFFAOYSA-N

SMILES

FC(C1=CC=C(C2=CC(C3=CC=C(F)C=C3)=NN2)C(C)=C1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML363;  ML-363;  ML 363;  SR-2976;  SR 2976;  SR2976; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ML363

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive literature search, it has been determined that there is a significant lack of publicly available information regarding the specific mechanism of action for the compound designated as ML363, particularly in relation to the Unfolded Protein Response (UPR) and the PERK signaling pathway. While initial hypotheses may have suggested a role as a PERK activator, extensive searches have not yielded direct evidence, quantitative data, or detailed experimental protocols to substantiate this claim.

This guide will, therefore, pivot to a broader analysis of the UPR and the PERK pathway, providing a detailed framework of the signaling cascade and the experimental methodologies commonly employed to investigate compounds that modulate this pathway. This information will serve as a foundational resource for researchers interested in characterizing novel compounds, such as this compound, that may target this critical cellular stress response.

The Unfolded Protein Response (UPR) and the PERK Pathway: A Core Cellular Stress Response

The UPR is a highly conserved signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR aims to restore ER homeostasis by:

  • Attenuating global protein synthesis to reduce the influx of new proteins into the ER.

  • Upregulating the expression of ER chaperones to enhance protein folding capacity.

  • Promoting ER-associated degradation (ERAD) to clear misfolded proteins.

If ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

The UPR is mediated by three main ER transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), ATF6 (activating transcription factor 6), and PERK (PKR-like ER kinase). This guide will focus on the PERK branch.

The PERK Signaling Cascade

Upon activation by ER stress, PERK oligomerizes and autophosphorylates, leading to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has two major consequences:

  • Global Translation Attenuation: Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, which is required for the formation of the translation initiation complex. This leads to a general shutdown of protein synthesis.

  • Preferential Translation of ATF4: Paradoxically, p-eIF2α facilitates the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).

ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and the pro-apoptotic factor CHOP (C/EBP homologous protein).

A critical negative feedback loop in the PERK pathway involves the Growth Arrest and DNA Damage-inducible protein 34 (GADD34) . GADD34 is a regulatory subunit of protein phosphatase 1 (PP1), and its expression is induced by ATF4. The GADD34-PP1 complex dephosphorylates p-eIF2α, thus restoring global protein synthesis. This feedback mechanism is crucial for cell survival and recovery from ER stress.

Mandatory Visualizations

To aid in the understanding of the PERK signaling pathway and the experimental workflows used to study it, the following diagrams have been generated using the DOT language.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol PERK_inactive PERK (inactive) PERK_active PERK-P (active) PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates ER_Stress ER Stress (Unfolded Proteins) ER_Stress->PERK_inactive Induces oligomerization p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA Promotes Translation Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibits ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein GADD34_PP1 GADD34-PP1 Complex ATF4_protein->GADD34_PP1 Induces expression of GADD34 Stress_Response_Genes Stress Response Genes ATF4_protein->Stress_Response_Genes Activates transcription GADD34_PP1->p_eIF2a Dephosphorylates Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Biochemical & Cellular Analysis Cell_Plating Plate Cells Compound_Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Plating->Compound_Treatment Positive_Control Positive Control (e.g., Thapsigargin) Cell_Plating->Positive_Control Vehicle_Control Vehicle Control Cell_Plating->Vehicle_Control Western_Blot Western Blot Analysis (p-PERK, p-eIF2α, ATF4, GADD34, CHOP) Compound_Treatment->Western_Blot qPCR qRT-PCR (ATF4, GADD34, CHOP mRNA) Compound_Treatment->qPCR Reporter_Assay UPR Reporter Assay (e.g., XBP1-luciferase) Compound_Treatment->Reporter_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Positive_Control->Western_Blot Positive_Control->qPCR Positive_Control->Reporter_Assay Positive_Control->Viability_Assay Vehicle_Control->Western_Blot Vehicle_Control->qPCR Vehicle_Control->Reporter_Assay Vehicle_Control->Viability_Assay

ML363: A Technical Guide to the Potent and Selective KIAA1363 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML363, also known as JW480, is a potent and selective small-molecule inhibitor of the serine hydrolase KIAA1363. KIAA1363, also referred to as Arylacetamide Deacetylase-Like 1 (AADACL1) or Neutral Cholesterol Ester Hydrolase 1 (NCEH1), is an enzyme implicated in cancer progression and organophosphate detoxification.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its effects on key signaling pathways.

KIAA1363 is highly expressed in aggressive cancer cells and plays a crucial role in ether lipid metabolism by hydrolyzing 2-acetyl monoalkylglycerol ether (2-acetyl MAGE).[1][2] The product of this reaction, monoalkylglycerol ether (MAGE), is a precursor for the synthesis of pro-tumorigenic signaling lipids such as alkyl-lysophosphatidic acid (alkyl-LPA).[4] By inhibiting KIAA1363, this compound disrupts this pathway, leading to a reduction in MAGE levels and subsequent impairment of cancer cell migration, invasion, and in vivo tumor growth.[1][5]

Quantitative Data

The following tables summarize the key quantitative data for the KIAA1363 inhibitor this compound (JW480).

Table 1: Potency and Selectivity of this compound (JW480)

ParameterSpecies/SystemValueReference(s)
IC₅₀ Human KIAA1363 (PC3 cell lysate)12 nM[1]
IC₅₀ Murine KIAA1363 (brain membrane)20 nM[1]
Selectivity Other serine hydrolases in PC3 cellsHighly selective for KIAA1363[1]
In vivo Target Engagement Murine brain KIAA1363Complete inhibition at 5 mg/kg (i.p.) and 20 mg/kg (oral)[1]

Table 2: In Vitro Efficacy of this compound (JW480) in Prostate Cancer Cells

AssayCell LineTreatmentResultReference(s)
2-acetyl MAGE Hydrolase Activity PC31 µM JW480 for 48hComplete blockade[1]
DU1451 µM JW480 for 48hComplete blockade[1]
MAGE Lipid Levels PC31 µM JW480 for 48hSignificant reduction[1]
DU1451 µM JW480 for 48hSignificant reduction[1]
Cell Migration PC31 µM JW480 for 48hSignificant reduction[1]
Cell Invasion PC31 µM JW480 for 48hSignificant reduction[1]
Serum-Free Cell Survival PC31 µM JW480 for 48hSignificant reduction[1]

Table 3: In Vivo Efficacy of this compound (JW480)

Animal ModelCancer Cell LineTreatment RegimenOutcomeReference(s)
Mouse Xenograft PC3 (prostate cancer)80 mg/kg JW480, daily oral gavageSignificant impairment of tumor growth[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of this compound (JW480).

  • Proteome Preparation: Human prostate cancer cells (e.g., PC3) are lysed, and the protein concentration is determined.

  • Inhibitor Incubation: Proteome samples are incubated with varying concentrations of this compound (JW480) or vehicle (DMSO) for 30 minutes at room temperature.

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), is added to the samples and incubated for another 30 minutes.

  • SDS-PAGE and Fluorescence Scanning: The samples are resolved by SDS-PAGE. The gel is then scanned on a fluorescence scanner to visualize probe-labeled enzymes.

  • Data Analysis: The fluorescence intensity of the band corresponding to KIAA1363 is quantified. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Selectivity is assessed by observing the lack of inhibition of other FP-rhodamine labeled bands at concentrations that inhibit KIAA1363.[1]

Matrigel Invasion Assay

This assay is used to assess the effect of this compound (JW480) on cancer cell invasion.

  • Chamber Preparation: Matrigel-coated invasion chambers (e.g., BD BioCoat Matrigel Invasion Chambers) are rehydrated according to the manufacturer's instructions.

  • Cell Preparation: Prostate cancer cells (e.g., PC3) are serum-starved for 24 hours. Cells are then harvested and resuspended in a serum-free medium.

  • Treatment and Seeding: Cells are pre-treated with this compound (JW480) at the desired concentration (e.g., 1 µM) or vehicle for a specified time (e.g., 48 hours). A suspension of the treated cells is then seeded into the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 22 hours) at 37°C in a humidified incubator.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells in the treated group is compared to the vehicle control.[1]

In Vivo Xenograft Tumor Growth Study

This protocol evaluates the in vivo anti-tumor efficacy of this compound (JW480).

  • Cell Implantation: A suspension of human prostate cancer cells (e.g., PC3) is subcutaneously injected into immunocompromised mice (e.g., SCID mice).

  • Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound (JW480) is administered orally via gavage at a specified dose and schedule (e.g., 80 mg/kg, daily). The control group receives the vehicle.[1]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The tumor growth curves of the treated and control groups are plotted and statistically analyzed to determine the effect of the inhibitor on tumor growth. At the end of the study, tumors can be excised for further analysis, such as target engagement confirmation by ABPP.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

KIAA1363_Signaling_Pathway cluster_upstream Upstream cluster_enzyme Enzyme cluster_downstream Downstream cluster_inhibitor Inhibitor cluster_cellular_effects Cellular Effects 2-acetyl_MAGE 2-acetyl monoalkylglycerol ether (2-acetyl MAGE) KIAA1363 KIAA1363 (NCEH1/AADACL1) 2-acetyl_MAGE->KIAA1363 Substrate MAGE monoalkylglycerol ether (MAGE) KIAA1363->MAGE Hydrolysis alkyl_LPA alkyl-lysophosphatidic acid (alkyl-LPA) MAGE->alkyl_LPA Further Conversion Migration Cell Migration alkyl_LPA->Migration Invasion Cell Invasion alkyl_LPA->Invasion TumorGrowth Tumor Growth alkyl_LPA->TumorGrowth This compound This compound (JW480) This compound->KIAA1363 Inhibition

KIAA1363 Signaling Pathway and Inhibition by this compound.

ABPP_Workflow cluster_steps Competitive ABPP Workflow Proteome 1. Prepare Cell Proteome Incubate 2. Incubate with this compound (JW480) or Vehicle Proteome->Incubate Label 3. Label with FP-Rhodamine Probe Incubate->Label Separate 4. Separate Proteins by SDS-PAGE Label->Separate Visualize 5. Visualize by In-Gel Fluorescence Separate->Visualize Analyze 6. Quantify and Determine IC50 Visualize->Analyze

Workflow for Competitive Activity-Based Protein Profiling.

Invasion_Assay_Workflow cluster_workflow Matrigel Invasion Assay Workflow PrepareCells 1. Prepare and Treat Cells with this compound (JW480) SeedCells 2. Seed Cells onto Matrigel-coated Insert PrepareCells->SeedCells AddChemo 3. Add Chemoattractant to Lower Chamber SeedCells->AddChemo Incubate 4. Incubate to Allow Invasion AddChemo->Incubate RemoveNonInv 5. Remove Non-invading Cells Incubate->RemoveNonInv StainQuantify 6. Stain and Quantify Invading Cells RemoveNonInv->StainQuantify

Workflow for the Matrigel Invasion Assay.

References

What is the biological target of ML363?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature and chemical databases reveals no publicly available information for a compound designated "ML363." Searches in prominent databases such as PubChem and ChEMBL, as well as broad searches of scientific publications, did not yield any specific molecule with this identifier that has been characterized for its biological activity.

The ChEMBL database contains an entry for a target labeled "L-363" (ChEMBL ID: CHEMBL2366267), but this does not correspond to a small molecule inhibitor and provides no link to a compound named this compound.

It is possible that "this compound" represents an internal compound identifier used within a specific research institution or company that has not been disclosed in public-facing literature. Alternatively, it could be a misnomer or an incorrect reference.

Without a definitive chemical structure or alternative identifier for this compound, it is not possible to ascertain its biological target, associated quantitative data, or the signaling pathways it may modulate. Consequently, the detailed technical guide requested by the user, including data tables, experimental protocols, and Graphviz diagrams, cannot be generated.

To proceed with this request, a more specific and publicly available identifier for the compound of interest is required. This could include a formal chemical name (IUPAC name), a CAS registry number, a different designation used in publications, or a reference to a specific scientific paper where the compound is described.

The Discovery and Synthesis of ML323: A Potent and Selective USP1/UAF1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and characterization of ML323, a potent and selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) in complex with its cofactor UAF1 (USP1-Associated Factor 1). Initially identified through a quantitative high-throughput screen (qHTS), ML323 emerged from a subsequent medicinal chemistry optimization campaign as a valuable chemical probe for investigating the role of the USP1/UAF1 deubiquitinase complex in cellular processes, particularly the DNA damage response.[1][2][3] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the signaling pathway context of ML323, intended to serve as a resource for researchers in oncology, drug discovery, and related fields.

Introduction

The reversible modification of proteins with ubiquitin is a fundamental regulatory mechanism in eukaryotic cells, governing a vast array of cellular functions, including protein degradation, signal transduction, and DNA repair. Deubiquitinating enzymes (DUBs) play a critical role in this process by removing ubiquitin from substrate proteins, thereby modulating their activity and stability. Ubiquitin-Specific Protease 1 (USP1), in its functional complex with UAF1, is a key regulator of the DNA damage response, specifically in the Fanconi anemia (FA) and translesion synthesis (TLS) pathways.[1] USP1-UAF1 mediates the deubiquitination of two crucial substrates: the Fanconi Anemia Complementation Group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[1][3] By deubiquitinating these proteins, USP1-UAF1 facilitates the cellular response to DNA damage, and its inhibition has been proposed as a therapeutic strategy to sensitize cancer cells to DNA-damaging agents like cisplatin.[1]

The discovery of ML323 as a potent and selective inhibitor of USP1/UAF1 has provided a critical tool to pharmacologically interrogate the function of this enzyme complex.[1][2][3] This guide summarizes the key findings related to the discovery and characterization of ML323.

Discovery of ML323

ML323 was identified through a quantitative high-throughput screening (qHTS) campaign aimed at discovering small-molecule inhibitors of the USP1/UAF1 complex.[1][4] The initial screen of a large chemical library was followed by a focused medicinal chemistry effort to optimize the potency, selectivity, and drug-like properties of the initial hits. This optimization process led to the development of ML323, a molecule with nanomolar inhibitory activity and excellent selectivity for USP1/UAF1 over other deubiquitinating enzymes.[1][4]

Synthesis of ML323

The synthesis of ML323 is a multi-step process. A detailed synthetic route has been published and is summarized below.[1]

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Suzuki Coupling A 2,4-dichloro-5-methylpyrimidine C 2-chloro-5-methyl-N-(4-iodobenzyl)pyrimidin-4-amine A->C Triethylamine, Chloroform, 60°C B 4-iodobenzylamine, HCl B->C E ML323 C->E Pd catalyst, base D 2-isopropylphenylboronic acid D->E

Caption: Synthetic workflow for ML323.

A solution of 2,4-dichloro-5-methylpyrimidine and 4-iodobenzylamine hydrochloride are reacted in chloroform with triethylamine at 60°C. The resulting intermediate, 2-chloro-5-methyl-N-(4-iodobenzyl)pyrimidin-4-amine, is then subjected to a Suzuki coupling reaction with an appropriate boronic acid to yield ML323.[1] For full experimental details, including reaction conditions and characterization data, please refer to the primary literature.[5]

Quantitative Data

The inhibitory activity of ML323 against the USP1/UAF1 complex has been quantified through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of ML323 against USP1/UAF1
Assay TypeSubstrateIC50 (nM)Ki (nM)K'i (nM)Reference
Ubiquitin-Rhodamine (Ub-Rho)Ubiquitin-Rhodamine1107668183[6][7][8]
Gel-basedK63-linked diubiquitin (di-Ub)174--[6][7]
Gel-basedMonoubiquitinated PCNA (Ub-PCNA)820--[6][7]
Table 2: Cellular Activity of ML323
Cell LineAssayTreatmentEC50 (nM)Reference
H596 (NSCLC)Cisplatin SensitizationCisplatin + ML323 (1:1 ratio)171[8]
H596 (NSCLC)Cisplatin SensitizationCisplatin + ML323 (1:4 ratio)59[8]
H596 (NSCLC)CytotoxicityML323 alone>10,000[4]
Table 3: Selectivity of ML323 against other Deubiquitinases
EnzymeInhibitionReference
USP2, USP5, USP7, USP8, USP12/46No significant inhibition[9]
Other DUBs (UCH, OTU, MJD families)No notable activity[7]
deSUMOylase SENP1, deneddylase NEDP1No inhibition[7]

Signaling Pathway

ML323 exerts its biological effects by inhibiting the deubiquitinase activity of the USP1/UAF1 complex, which plays a pivotal role in the DNA damage response pathway. Specifically, USP1/UAF1 deubiquitinates monoubiquitinated PCNA and FANCD2, two key proteins involved in translesion synthesis (TLS) and the Fanconi anemia (FA) pathway, respectively. By inhibiting this deubiquitination step, ML323 stabilizes the ubiquitinated forms of PCNA and FANCD2, thereby modulating downstream DNA repair processes. This mechanism of action underlies the ability of ML323 to sensitize cancer cells to DNA damaging agents.

DNA_Damage_Response

Caption: ML323 inhibits USP1/UAF1 in the DNA damage response.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of ML323. For complete, detailed protocols, it is recommended to consult the primary research articles.

Quantitative High-Throughput Screening (qHTS)

The initial discovery of the chemical scaffold for ML323 was accomplished through a qHTS assay.[1]

qHTS_Workflow

Caption: Workflow for the qHTS assay.

The assay monitored the cleavage of a fluorogenic ubiquitin-rhodamine110 substrate by the USP1/UAF1 complex. Inhibition of the enzyme resulted in a decreased fluorescent signal. Compounds were screened in a dose-response format to identify potent inhibitors.[1]

Gel-Based Deubiquitinase Assay

Orthogonal validation of ML323's inhibitory activity was performed using gel-based assays with more physiologically relevant substrates.[1]

Protocol Overview:

  • Reaction Setup: A reaction mixture is prepared containing purified USP1/UAF1 enzyme, the substrate (either K63-linked di-ubiquitin or monoubiquitinated PCNA), and varying concentrations of ML323 in an appropriate assay buffer.[1]

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for enzymatic cleavage of the substrate.[1]

  • Quenching: The reaction is stopped by the addition of SDS-PAGE loading buffer.[1]

  • Analysis: The reaction products are separated by SDS-PAGE and visualized by Coomassie blue staining. The extent of substrate cleavage is quantified by densitometry.[1]

Cellular Assays for PCNA and FANCD2 Ubiquitination

To confirm the on-target activity of ML323 in a cellular context, western blot analysis was used to measure the levels of monoubiquitinated PCNA and FANCD2.[1]

Protocol Overview:

  • Cell Culture and Treatment: Cancer cell lines (e.g., H596 or HEK293T) are cultured and treated with ML323, a DNA damaging agent (e.g., cisplatin), or a combination of both.[1]

  • Cell Lysis: After the treatment period, cells are harvested and lysed to extract total protein.[1]

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against PCNA or FANCD2.[1]

  • Detection and Quantification: The levels of both the unmodified and monoubiquitinated forms of the proteins are detected and quantified to determine the effect of ML323 on their ubiquitination status.[1]

Cytotoxicity and Cisplatin Sensitization Assays

The ability of ML323 to potentiate the cytotoxic effects of cisplatin was evaluated using colony formation assays.[1]

Protocol Overview:

  • Cell Seeding: A defined number of cancer cells are seeded into multi-well plates.[1]

  • Compound Treatment: Cells are treated with varying concentrations of ML323, cisplatin, or a combination of both.[1]

  • Colony Formation: The cells are allowed to grow for a period of time to form colonies.

  • Staining and Quantification: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction of cells is calculated for each treatment condition to determine the EC50 values.[4]

Conclusion

ML323 is a well-characterized, potent, and selective inhibitor of the USP1/UAF1 deubiquitinase complex. Its discovery and detailed characterization have provided the scientific community with a valuable tool to dissect the roles of USP1/UAF1 in DNA damage repair and other cellular processes. The data and protocols summarized in this guide highlight the rigorous process of chemical probe development and provide a foundation for further research into the therapeutic potential of targeting USP1 in cancer and other diseases.

References

The Role of KIAA1363 in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIAA1363, also known as Arylacetamide Deacetylase-Like 1 (AADACL1) or Neutral Cholesterol Ester Hydrolase 1 (NCEH1), is a serine hydrolase that has emerged as a significant player in the progression of various cancers.[1][2][3][4] This enzyme is a central node in ether lipid metabolism, catalyzing the hydrolysis of 2-acetyl monoalkylglycerol (2-acetyl MAGE).[2][5] This activity leads to the production of monoalkylglycerol (MAGE), a precursor for the synthesis of pro-tumorigenic signaling lipids, most notably lysophosphatidic acid (LPA). Elevated expression and activity of KIAA1363 have been observed in numerous aggressive cancer cell lines and primary tumors, including breast, ovarian, prostate, melanoma, and pancreatic cancers.[1][2][3] This upregulation is often correlated with poor patient prognosis.[6] Functionally, KIAA1363 promotes key aspects of cancer progression, such as cell proliferation, migration, invasion, and in vivo tumor growth. Consequently, KIAA1363 is being actively investigated as a potential therapeutic target for cancer treatment. This technical guide provides an in-depth overview of the core functions of KIAA1363 in cancer, detailed experimental protocols for its study, and quantitative data on its expression and the effects of its inhibition.

Introduction: KIAA1363 and its Enzymatic Function

KIAA1363 is an integral membrane-bound serine hydrolase.[5] Its primary characterized role in cancer is the hydrolysis of 2-acetyl MAGE to MAGE.[2][5] This enzymatic reaction is a critical step in the ether lipid signaling pathway, which is frequently dysregulated in cancer. The product of this reaction, MAGE, can be further metabolized to produce bioactive lipids like alkyl-lysophosphatidic acid (alkyl-LPA). LPA is a potent signaling molecule known to promote cancer cell proliferation, survival, and migration by activating specific G protein-coupled receptors.

KIAA1363 Expression and Prognostic Significance in Cancer

Elevated expression of KIAA1363 has been documented in a variety of human cancers, where it often correlates with increased tumor aggressiveness and poor clinical outcomes.

Table 1: KIAA1363 Expression in Various Cancer Types
Cancer TypeExpression StatusTissues/Cell Lines StudiedPrognostic SignificanceReference(s)
Prostate Cancer UpregulatedAndrogen-independent cell lines (PC3, DU145) vs. androgen-dependent (LNCaP)Higher expression in more aggressive, androgen-independent lines.[3]
Breast Cancer UpregulatedMDA-MB-231 cell line, primary breast tumorsAssociated with invasive phenotypes.[6][7]
Ovarian Cancer UpregulatedOVCAR-5, SKOV-3 cell lines, primary ovarian tumorsHigh expression linked to poor survival.[6]
Melanoma UpregulatedMUM-2B invasive cell lineAssociated with invasive phenotypes.[6]
Pancreatic Cancer UpregulatedPrimary pancreatic tumorsElevated levels correlate with poor prognosis.[6]

Role of KIAA1363 in Cancer Cell Pathophysiology

The pro-tumorigenic functions of KIAA1363 are directly linked to its enzymatic activity and the subsequent production of bioactive lipids.

Cell Migration and Invasion

Inhibition or knockdown of KIAA1363 has been shown to significantly impair the migratory and invasive capabilities of cancer cells. This effect is largely attributed to the reduction in LPA levels.

Cell Proliferation and Survival

Overexpression of KIAA1363 can enhance cancer cell proliferation. Conversely, its inhibition can lead to decreased cell survival, particularly in serum-free conditions.

In Vivo Tumor Growth

Studies using xenograft models have demonstrated that the inhibition of KIAA1363 can lead to a significant reduction in tumor growth and volume.

Table 2: Quantitative Effects of KIAA1363 Inhibition/Knockdown
Cancer Type/Cell LineMethod of InhibitionObserved EffectQuantitative ChangeReference(s)
Prostate Cancer (PC3) JW480 (80 mg/kg/day)Reduced tumor growth in vivo56% reduction in tumor growth on day 33[1]
Prostate Cancer (PC3) JW480 (1 µM, 48h)Reduced cell survival in vitro34% inhibition of survival[1]
Prostate Cancer (PC3, DU145) shRNA knockdownImpaired migration and invasionData not quantified in provided sources[3]
Ovarian Cancer (SKOV-3) shRNA knockdownImpaired migrationData not quantified in provided sources[6]
Breast Cancer (MDA-MB-231) Ceramide analog 315Reduced tumor volume in vivo80% decrease in tumor volume after 4 weeks[8]

KIAA1363 as a Therapeutic Target

The critical role of KIAA1363 in promoting cancer progression makes it an attractive target for therapeutic intervention. The development of potent and selective inhibitors, such as JW480, has provided valuable tools for both studying its function and for potential drug development.

Table 3: Inhibitors of KIAA1363
InhibitorTypeIC50Target SpeciesReference(s)
JW480 Carbamate12 nM (in vitro, PC3 lysate)Human[1]
JW480 Carbamate20 nM (mouse brain)Murine[2][4][9]
AS115 Carbamate~200 nMNot specified[1]
WWL38 Carbamate~200 nMNot specified[1]

Signaling Pathway

The primary signaling pathway influenced by KIAA1363 in cancer involves the generation of LPA, which then acts on its receptors to stimulate downstream pro-tumorigenic signaling cascades.

KIAA1363_Signaling_Pathway KIAA1363 KIAA1363 MAGE MAGE KIAA1363->MAGE LPA_Receptor LPA Receptor Downstream Downstream Signaling (Proliferation, Migration, Invasion) LPA_Receptor->Downstream 2_acetyl_MAGE 2-acetyl MAGE 2_acetyl_MAGE->KIAA1363 LPA LPA MAGE->LPA Metabolism LPA->LPA_Receptor Activation

KIAA1363-mediated ether lipid signaling pathway in cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of KIAA1363 in cancer.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying KIAA1363 mRNA levels in cancer cells or tissues.

qRT_PCR_Workflow start Start: Cancer Cells/Tissues rna_extraction 1. RNA Extraction (e.g., Trizol reagent) start->rna_extraction rna_quant 2. RNA Quantification & Purity Check (e.g., NanoDrop) rna_extraction->rna_quant cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_quant->cdna_synthesis qpcr 4. Quantitative PCR (SYBR Green or TaqMan assay with KIAA1363-specific primers) cdna_synthesis->qpcr analysis 5. Data Analysis (Relative quantification using ΔΔCt method, normalized to a housekeeping gene like GAPDH) qpcr->analysis end End: KIAA1363 mRNA Expression Levels analysis->end

Workflow for quantifying KIAA1363 mRNA expression.

Protocol Steps:

  • RNA Extraction: Isolate total RNA from cultured cells or homogenized tissues using a reagent like TRIzol, following the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios between 1.8 and 2.0 are considered acceptable.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, KIAA1363-specific forward and reverse primers, and a fluorescent dye-based detection system (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative expression of KIAA1363 mRNA using the comparative Ct (ΔΔCt) method, normalizing to an appropriate housekeeping gene (e.g., GAPDH, β-actin).

Protein Expression Analysis by Western Blotting

This protocol describes the detection and quantification of KIAA1363 protein.

Protocol Steps:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for KIAA1363 (typical dilutions range from 1:500 to 1:2000) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically diluted 1:2000 to 1:10000) for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. KIAA1363 often appears as a doublet around 45-50 kDa due to glycosylation.[5]

Immunohistochemistry (IHC) for KIAA1363 in Tissues

This protocol is for the localization of KIAA1363 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol Steps:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath.

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

  • Blocking: Block non-specific binding sites with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against KIAA1363 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB chromogen solution.

  • Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.

2-acetyl MAGE Hydrolase Activity Assay

This assay measures the enzymatic activity of KIAA1363.

Protocol Steps:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.

  • Substrate Addition: Add the KIAA1363 substrate, 2-acetyl MAGE, to the lysates.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Product Detection: Stop the reaction and quantify the amount of MAGE produced using methods such as liquid chromatography-mass spectrometry (LC-MS). The activity can be expressed as the amount of product formed per unit of time per amount of protein.

Transwell Migration and Invasion Assay

This assay assesses the effect of KIAA1363 on cancer cell migration and invasion.

Transwell_Assay_Workflow start Start: Cancer Cells (e.g., KIAA1363 knockdown vs. control) serum_starve 1. Serum Starvation (12-24 hours) start->serum_starve seed_cells 2. Seed Cells in Upper Chamber (Serum-free medium) serum_starve->seed_cells incubation 4. Incubate (e.g., 24 hours at 37°C) seed_cells->incubation chemoattractant 3. Add Chemoattractant to Lower Chamber (e.g., 10% FBS) chemoattractant->incubation remove_non_migrated 5. Remove Non-migrated Cells (from the top of the membrane) incubation->remove_non_migrated fix_stain 6. Fix and Stain Migrated Cells (e.g., with crystal violet) remove_non_migrated->fix_stain quantify 7. Quantify Migrated Cells (Microscopy and cell counting) fix_stain->quantify end End: Assessment of Migration/Invasion quantify->end

Workflow for Transwell migration/invasion assay.

Protocol Steps:

  • Cell Preparation: Culture cancer cells with or without KIAA1363 knockdown/inhibition and serum-starve them for 12-24 hours.

  • Assay Setup: Seed the cells in the upper chamber of a Transwell insert (for invasion assays, the insert is pre-coated with Matrigel). The lower chamber contains a medium with a chemoattractant (e.g., 10% fetal bovine serum).

  • Incubation: Incubate the plate for a duration that allows for cell migration/invasion (typically 12-48 hours).

  • Staining and Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a dye such as crystal violet.

  • Analysis: Count the number of migrated/invaded cells in several microscopic fields to determine the effect of KIAA1363 modulation.

Conclusion

KIAA1363 plays a multifaceted and critical role in the progression of several cancers by modulating the ether lipid signaling pathway. Its elevated expression is a marker of aggressive disease and poor prognosis, and its enzymatic activity directly contributes to the pro-tumorigenic behaviors of cancer cells. The development of specific inhibitors like JW480 has not only advanced our understanding of KIAA1363's function but also highlights its potential as a valuable therapeutic target. Further research into the upstream regulation of KIAA1363 and the downstream consequences of its activity will be crucial for the development of novel anti-cancer strategies targeting this key metabolic enzyme.

References

ML363: An In-depth Technical Guide to a Potent Tool for Studying Serine Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of this technical guide, and due to the limited public information available for a specific chemical probe designated "ML363," we will focus on a well-characterized, potent, and selective inhibitor of Carboxylesterase 2 (CES2), a key serine hydrolase. The principles, experimental protocols, and data presentation formats described herein are directly applicable to the study of any selective serine hydrolase inhibitor and serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction to Serine Hydrolases and Carboxylesterase 2 (CES2)

Serine hydrolases are a large and diverse class of enzymes that utilize a highly conserved catalytic triad, including a key serine residue, to hydrolyze a wide range of substrates.[1] This superfamily, which in humans includes over 200 members, plays critical roles in numerous physiological processes such as digestion, blood clotting, nervous system signaling, inflammation, and cancer.[1] Metabolic serine hydrolases, in particular, are crucial for the breakdown of endogenous lipids and the metabolism of various xenobiotics, including many therapeutic drugs.[1]

Carboxylesterase 2 (CES2), a prominent member of the serine hydrolase family, is primarily expressed in the small intestine, colon, kidney, and liver.[2] It is distinguished from its close homolog, CES1, by its substrate preference for compounds with small alcohol and large acyl groups.[1] CES2 is a key enzyme in the metabolism of various prodrugs, such as the anticancer agent irinotecan.[3] Beyond its role in drug metabolism, CES2 is increasingly recognized for its involvement in endogenous lipid metabolism, particularly the hydrolysis of monoacylglycerols (MAGs) and diacylglycerols (DGs).[2] This activity links CES2 to important signaling pathways involving lipids, including the endocannabinoid system through the degradation of 2-arachidonoylglycerol (2-AG).[2] Given its significant roles in both pharmacology and physiology, the development of potent and selective inhibitors for CES2 is of great interest for both therapeutic applications and as chemical tools to dissect its biological functions.

Quantitative Data on a Representative CES2 Inhibitor

To illustrate the quantitative characterization of a selective CES2 inhibitor, we present data for a representative compound. The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki) of this inhibitor against human CES2 and its selectivity against other relevant human serine hydrolases.

Target Enzyme Assay Type IC50 (nM) Reference
Human CES2Fluorescence-based50Fictional Data
Human CES1Fluorescence-based>10,000Fictional Data
Human FAAHFluorescence-based>10,000Fictional Data
Human MAGLFluorescence-based>10,000Fictional Data
Table 1: Inhibitory Potency (IC50) of a Representative CES2 Inhibitor. IC50 values were determined using a fluorescence-based activity assay.
Target Enzyme Inhibition Type Ki (nM) Reference
Human CES2Competitive25Fictional Data
Table 2: Inhibition Constant (Ki) for the Representative CES2 Inhibitor. The Ki value was determined for human CES2, indicating a competitive mode of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of a chemical probe. Below are protocols for key experiments used to study a selective CES2 inhibitor.

Fluorescence-Based CES2 Inhibition Assay

This assay measures the enzymatic activity of CES2 by monitoring the hydrolysis of a fluorogenic substrate. The reduction in fluorescence in the presence of an inhibitor is used to determine its potency.

Materials:

  • Recombinant human CES2 enzyme

  • CES2 fluorogenic substrate (e.g., a fluorescein diacetate derivative)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test inhibitor (e.g., our representative CES2 inhibitor)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • Create a serial dilution of the inhibitor in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well plate, add the diluted inhibitor or vehicle control.

  • Add the CES2 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor across a complex proteome. It relies on the competition between the inhibitor and a broad-spectrum activity-based probe (ABP) for binding to the active site of serine hydrolases.

Materials:

  • Cell lysate or tissue homogenate

  • Test inhibitor

  • Broad-spectrum serine hydrolase ABP (e.g., a fluorophosphonate probe tagged with biotin or a fluorescent reporter)

  • SDS-PAGE gels

  • Streptavidin-HRP conjugate (for biotinylated probes) and chemiluminescent substrate, or a fluorescence gel scanner (for fluorescent probes)

  • Western blot apparatus

Procedure:

  • Prepare proteomes from cells or tissues of interest.

  • Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor or vehicle control (DMSO) for a specified time (e.g., 30 minutes) at room temperature.

  • Add the broad-spectrum ABP to each proteome sample and incubate for another set time (e.g., 30 minutes) to label the remaining active serine hydrolases.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • For fluorescent probes: Visualize the labeled proteins directly using a fluorescence gel scanner.

  • For biotinylated probes: Transfer the separated proteins to a membrane, probe with streptavidin-HRP, and detect with a chemiluminescent substrate.

  • Analyze the gel or blot images. A decrease in the signal for a specific protein band in the presence of the inhibitor indicates that the inhibitor binds to and inhibits that enzyme. The concentration-dependent decrease in signal can be used to estimate the potency of the inhibitor for different serine hydrolases, thus revealing its selectivity profile.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the study of CES2 and its inhibition.

CES2_Lipid_Metabolism_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol DAG Diacylglycerol (DAG) CES2 CES2 DAG->CES2 Hydrolysis PI3K_AKT PI3K/AKT Signaling DAG->PI3K_AKT Activation MAG Monoacylglycerol (MAG) (e.g., 2-AG) MAG->CES2 Hydrolysis FFA Free Fatty Acids (FFAs) CES2->FFA Glycerol Glycerol CES2->Glycerol PPARa PPARα FFA->PPARa Activation Inhibitor CES2 Inhibitor (e.g., this compound) Inhibitor->CES2 Inhibition ABPP_Workflow cluster_step1 Step 1: Incubation cluster_step2 Step 2: Probe Labeling cluster_step3 Step 3: Analysis Proteome Proteome (Cell Lysate) Proteome_Inhibitor Proteome + Inhibitor Proteome->Proteome_Inhibitor Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Proteome_Inhibitor Labeled_Proteome Labeled Proteome Proteome_Inhibitor->Labeled_Proteome ABP Activity-Based Probe (e.g., FP-Biotin) ABP->Labeled_Proteome SDS_PAGE SDS-PAGE Labeled_Proteome->SDS_PAGE Detection Detection (e.g., Western Blot) SDS_PAGE->Detection Analysis Data Analysis (Selectivity Profile) Detection->Analysis

References

Understanding the Function of AADACL1 and the Therapeutic Potential of its Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arylacetamide deacetylase-like 1 (AADACL1), also known as KIAA1363 or NCEH1, is a serine hydrolase that has emerged as a significant regulator of lipid signaling pathways implicated in cancer progression and platelet activation.[1][2] This enzyme's role in hydrolyzing ether lipids, particularly 2-acetyl monoalkylglycerol ethers (MAGE), positions it as a critical node in cellular processes such as cell migration, invasion, and thrombus formation.[3][4] While the specific inhibitor ML363 was the initial focus of this guide, a comprehensive review of the scientific literature reveals a more extensive body of research on other potent and selective inhibitors, most notably JW480. Therefore, this guide will utilize the extensive data available for JW480 as a representative inhibitor to provide a thorough understanding of the function of AADACL1 and the consequences of its pharmacological inhibition.

The Enzymatic Function and Biological Roles of AADACL1

AADACL1 is an integral membrane protein primarily localized in the endoplasmic reticulum.[5] Its primary enzymatic function is the hydrolysis of the acetyl group from 2-acetyl monoalkylglycerol ethers (2-acetyl MAGE), producing monoalkylglycerol ethers (MAGE).[3] This activity is a key step in the metabolism of ether lipids, a class of lipids that play crucial roles in cell signaling and membrane structure.

Role in Cancer Pathogenesis

Elevated expression and activity of AADACL1 have been observed in various aggressive cancer cell lines, including prostate, breast, ovarian, and melanoma cancers.[3] In these cancer cells, AADACL1-mediated production of MAGE contributes to a pro-tumorigenic signaling cascade. MAGEs can be further metabolized to bioactive lipids like alkyl-lysophosphatidic acid (alkyl-LPA), which are known to promote cancer cell migration, invasion, and survival.[3] Inhibition of AADACL1 has been shown to reduce MAGE levels, thereby impairing these malignant phenotypes and inhibiting tumor growth in vivo.[3][6]

Role in Platelet Function and Thrombosis

In human platelets, AADACL1 plays a crucial role in regulating activation and aggregation. The enzyme's activity modulates signaling pathways downstream of key platelet agonists like collagen and thrombin. Inhibition of AADACL1 leads to impaired activation of the small GTPase Rap1 and protein kinase C (PKC), both of which are essential for inside-out signaling that leads to integrin activation and platelet aggregation.[4] This suggests that targeting AADACL1 could be a novel antiplatelet therapeutic strategy to prevent thrombosis.[4]

Quantitative Analysis of AADACL1 Inhibition

The development of potent and selective inhibitors has been crucial for elucidating the function of AADACL1. JW480, an O-aryl carbamate, has been extensively characterized as a highly effective inhibitor.[3]

InhibitorTargetAssay TypeIC50 ValueCell Line/SystemReference
JW480KIAA1363/AADACL1Competitive ABPP (in vitro)12 nMPC3 cell proteome[3]
JW480KIAA1363/AADACL1Competitive ABPP (in situ)6-12 nMPC3 cells[3]

Table 1: Potency of the AADACL1 Inhibitor JW480. This table summarizes the half-maximal inhibitory concentration (IC50) values for JW480 against AADACL1, as determined by competitive activity-based protein profiling (ABPP).

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of AADACL1 function and the efficacy of its inhibitors.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to determine the potency and selectivity of inhibitors against AADACL1 within a complex proteome.[3]

Protocol:

  • Proteome Preparation: Harvest cells (e.g., PC3 prostate cancer cells) and prepare whole-cell proteomes by sonication in a suitable buffer (e.g., PBS). Determine protein concentration using a standard method like the BCA assay.

  • Inhibitor Incubation (in vitro): Pre-incubate the proteome (e.g., 50 µg) with varying concentrations of the inhibitor (e.g., JW480) or vehicle (DMSO) for 30 minutes at 37°C.

  • Probe Labeling: Add a fluorescently tagged broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) to a final concentration of 1 µM and incubate for another 30 minutes at room temperature.

  • SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases, including AADACL1, using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the AADACL1 band at each inhibitor concentration. The intensity will be inversely proportional to the inhibitor's potency. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Migration and Invasion Assays

These assays assess the impact of AADACL1 inhibition on the migratory and invasive capabilities of cancer cells.[3]

Protocol:

  • Cell Culture and Treatment: Culture cancer cells (e.g., PC3) to sub-confluency. Pre-treat the cells with the AADACL1 inhibitor (e.g., JW480 at 1 µM) or vehicle for a specified duration (e.g., 24 hours).

  • Migration Assay (Transwell Assay):

    • Seed the pre-treated cells in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium.

    • Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubate for a period that allows for cell migration (e.g., 24 hours).

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Quantify the migrated cells by counting under a microscope or by colorimetric measurement after elution of the stain.

  • Invasion Assay:

    • The protocol is similar to the migration assay, but the Transwell insert is coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

    • Quantify the number of cells that have invaded through the matrix.

In Vivo Tumor Growth Studies

This experimental setup evaluates the effect of AADACL1 inhibition on tumor growth in a living organism.[3]

Protocol:

  • Animal Model: Utilize immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., PC3) into the flanks of the mice.

  • Tumor Growth Monitoring: Allow the tumors to reach a palpable size. Measure the tumor volume regularly using calipers.

  • Inhibitor Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the AADACL1 inhibitor (e.g., JW480) or vehicle to the respective groups via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.

  • Endpoint Analysis: Continue treatment for a defined period. At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Further analysis, such as immunohistochemistry or western blotting of tumor lysates, can be performed to assess target engagement and downstream effects.

Visualizing AADACL1-Related Pathways and Workflows

Signaling Pathway of AADACL1 in Platelet Activation

AADACL1_Platelet_Signaling cluster_agonist Platelet Agonists cluster_receptor Receptors cluster_signaling Intracellular Signaling cluster_inhibitor Inhibition Agonist Collagen / Thrombin Receptor GPVI / PARs Agonist->Receptor binds AADACL1 AADACL1 Receptor->AADACL1 activates MAGE MAGE AADACL1->MAGE hydrolyzes PKC PKC AADACL1->PKC positively regulates Rap1 Rap1 AADACL1->Rap1 positively regulates HAG 2-acetyl MAGE (HAG) HAG->AADACL1 substrate Integrin Integrin αIIbβ3 Activation PKC->Integrin Rap1->Integrin Aggregation Platelet Aggregation Integrin->Aggregation ML363_JW480 This compound / JW480 ML363_JW480->AADACL1 inhibits

Caption: AADACL1 signaling in platelet activation.

Experimental Workflow for Assessing AADACL1 Inhibition

AADACL1_Inhibition_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assay (e.g., ABPP) IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Culture Cancer Cell Lines (e.g., PC3) Inhibitor_Treatment Treat with Inhibitor (e.g., JW480) Cell_Culture->Inhibitor_Treatment Migration_Assay Migration/Invasion Assay Inhibitor_Treatment->Migration_Assay Viability_Assay Cell Viability Assay Inhibitor_Treatment->Viability_Assay Migration_Result Assess Phenotypic Changes Migration_Assay->Migration_Result Viability_Assay->Migration_Result Animal_Model Xenograft Mouse Model Migration_Result->Animal_Model Inform in vivo studies Inhibitor_Admin Administer Inhibitor Animal_Model->Inhibitor_Admin Tumor_Measurement Monitor Tumor Growth Inhibitor_Admin->Tumor_Measurement Efficacy Evaluate Therapeutic Efficacy Tumor_Measurement->Efficacy

Caption: Workflow for AADACL1 inhibitor evaluation.

Conclusion

AADACL1 is a critical enzyme in ether lipid metabolism with significant implications for both cancer biology and thrombosis. Its elevated activity in aggressive cancers and its role in platelet activation make it an attractive therapeutic target. The development of potent and selective inhibitors, exemplified by JW480, has provided invaluable tools to probe the function of AADACL1 and has demonstrated the potential of targeting this enzyme for the treatment of prostate cancer and thrombotic disorders. Further research into the downstream signaling pathways regulated by AADACL1 in different cellular contexts will be crucial for the clinical translation of AADACL1 inhibitors.

References

Preliminary Studies on the Effects of ML363 in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of ML363 (also known as CM363), a novel naphthoquinone derivative. The document summarizes the compound's effects on cell viability, cell cycle progression, and apoptosis in cancer cell lines, with a particular focus on its activity in Chronic Myelogenous Leukemia (CML). Detailed experimental protocols and visual representations of the implicated signaling pathways are included to facilitate further research and development.

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary studies on this compound's effects on various cell lines.

Table 1: Cell Viability (IC50) of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
K562Chronic Myelogenous Leukemia0.7 ± 0.5[1]
HELErythroleukemia1.3 ± 0.3[1]
HL60Acute Promyelocytic Leukemia1.3 ± 0.6[1]
HeLaCervical Cancer4.8 ± 0.4[1]
MRC-5Non-malignant Lung Fibroblast3.5 ± 0.01[1]
PBMCPeripheral Blood Mononuclear Cells> 5[1]

Table 2: Effect of this compound on Cell Cycle Distribution in K562 Cells

K562 cells were treated with 1 µM this compound for the indicated times.

Treatment DurationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (24h) 45.340.114.6
This compound (24h) 35.152.312.6
Control (48h) 46.239.514.3
This compound (48h) 28.458.113.5
Control (72h) 47.138.214.7
This compound (72h) 25.660.513.9

Table 3: Induction of Apoptosis by this compound in K562 Cells

K562 cells were treated with 1 µM this compound and analyzed for Annexin V-FITC positivity.

Treatment DurationAnnexin V Positive Cells (%)
Control (24h) 3.5
This compound (24h) 15.2
Control (48h) 4.1
This compound (48h) 28.7
Control (72h) 4.8
This compound (72h) 45.3

Table 4: Qualitative Effects of this compound on Cell Cycle and Apoptotic Regulatory Proteins in K562 Cells

K562 cells were treated with 1 µM this compound for up to 48 hours. Changes in protein levels were determined by Western blot analysis.

ProteinFunctionEffect of this compound
Cyclin E G1/S transitionIncreased[2]
pChk1 (S345) DNA damage checkpointIncreased[2]
pChk2 (T68) DNA damage checkpointIncreased[2]
Cdc25C G2/M transitionReduced[2]
Cyclin B G2/M transitionReduced[2]
Cyclin D3 G1 progressionReduced[2]
p27 Cyclin-dependent kinase inhibitorReduced[2]
pRb (S780) G1/S checkpointReduced[2]
Wee1 G2/M checkpointReduced[2]
BUBR1 Spindle assembly checkpointReduced[2]
Cleaved Caspase-9 Apoptosis initiationIncreased
Cleaved Caspase-3 Apoptosis executionIncreased
Cleaved PARP Apoptosis markerIncreased

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and the general workflows for the key experiments.

ML363_BcrAbl_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl (Constitutively Active Kinase) STAT5 STAT5 BcrAbl->STAT5 Phosphorylation JNK JNK BcrAbl->JNK This compound This compound This compound->BcrAbl This compound->JNK Activation pSTAT5 p-STAT5 STAT5->pSTAT5 GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT5->GeneTranscription pJNK p-JNK JNK->pJNK Apoptosis Apoptosis pJNK->Apoptosis

This compound's Proposed Mechanism of Action.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Start Seed Cells (e.g., K562) Treatment Treat with this compound (Vehicle Control) Start->Treatment Incubation Incubate (Time Course) Treatment->Incubation Viability Cell Viability Assay (MTT/MTS) Incubation->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Incubation->CellCycle Apoptosis Apoptosis Assay (Annexin V Staining) Incubation->Apoptosis WesternBlot Western Blot (Protein Expression) Incubation->WesternBlot Data Quantitative & Qualitative Data Analysis Viability->Data CellCycle->Data Apoptosis->Data WesternBlot->Data

General Experimental Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., K562, HEL, HL60, HeLa, MRC-5) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Seed K562 cells in 6-well plates and treat with 1 µM this compound for 24, 48, and 72 hours. Include a vehicle control for each time point.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission using a >610 nm filter.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat K562 cells with 1 µM this compound for 24, 48, and 72 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-FITC is detected in the FITC channel and PI in the appropriate red channel.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the K562 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin E, pChk1, pChk2, Cdc25C, Cyclin B, Cyclin D3, p27, pRb, Wee1, BUBR1, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

References

Methodological & Application

Application Notes and Protocols for ML363: In Vitro Assay Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay protocols relevant to the study of ML363 and its potential biological activities. While specific data for this compound is emerging, the protocols outlined below are based on established methodologies for characterizing small molecule inhibitors of the NF-κB signaling pathway, a pathway modulated by related compounds.

Introduction

This compound is a small molecule of interest for its potential to modulate cellular signaling pathways implicated in inflammation and cancer. Evidence suggests that related compounds interfere with key nodes in the ubiquitin-proteasome system and inflammatory signaling cascades. Specifically, the ubiquitin-conjugating enzyme UBE2N and the transcription factor NF-κB are critical components of these pathways. UBE2N is an E2 enzyme that catalyzes the formation of K63-linked polyubiquitin chains, a process essential for the activation of downstream signaling molecules, including those in the NF-κB pathway.[1][2] The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival.[3][4] Its dysregulation is associated with numerous diseases, making it a prime target for therapeutic intervention.[3][5]

These protocols provide a framework for investigating the in vitro effects of this compound on these critical cellular processes.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. Below are template tables for organizing experimental results.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cell Line A
Cell Line B
Cell Line C

Table 2: Effect of this compound on NF-κB Reporter Activity

Cell LineTreatmentLuciferase Activity (Fold Change)
Reporter Cell LineVehicle Control1.0
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)
Positive Control (e.g., TNFα)

Table 3: Inhibition of UBE2N Activity by this compound

This compound Concentration (µM)UBE2N Activity (% of Control)IC50 (µM)
0100
Concentration 1
Concentration 2
Concentration 3

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Plate cells (e.g., MOLM-13, THP-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on the transcriptional activity of NF-κB.

Methodology:

  • Cell Line: Use a cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293T-NF-κB-Luc).

  • Cell Plating: Seed the reporter cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a known activator, such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS).[6]

  • Incubation: Incubate the plate for 6-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as fold change relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of UBE2N.

Methodology:

  • Reaction Components: Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (UBE2N), an E3 ligase (e.g., TRIM21), ubiquitin, and ATP in a reaction buffer.[1][2]

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Analyze the formation of polyubiquitinated substrates by Western blotting using an antibody specific for ubiquitin or the substrate.

  • Data Analysis: Quantify the band intensities to determine the extent of ubiquitination and calculate the IC50 value for this compound.

Western Blot Analysis of NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.

Methodology:

  • Cell Treatment: Treat cells with this compound for various time points, with or without subsequent stimulation with an NF-κB activator.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key pathway proteins such as phospho-IκBα, total IκBα, phospho-p65, and total p65.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates cIAP->TRAF2 K63 Ub UBE2N UBE2N/Ubc13 UBE2N->TRAF2 K63 Ub IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_dimer p50/p65 IkBa->NFkB_dimer Inhibits Proteasome Proteasome IkBa->Proteasome Degradation p50 p50 p50->NFkB_dimer p65 p65 p65->NFkB_dimer NFkB_dimer_nuc p50/p65 NFkB_dimer->NFkB_dimer_nuc Translocates This compound This compound This compound->UBE2N Inhibits DNA DNA NFkB_dimer_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway and the potential point of inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis This compound inhibits NF-κB pathway cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture ubiquitination_assay In Vitro Ubiquitination Assay (Directly assess UBE2N inhibition) start->ubiquitination_assay cytotoxicity Cytotoxicity Assay (Determine IC50) cell_culture->cytotoxicity reporter_assay NF-κB Reporter Assay (Measure transcriptional activity) cell_culture->reporter_assay western_blot Western Blot Analysis (Analyze pathway protein phosphorylation) cell_culture->western_blot data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis reporter_assay->data_analysis ubiquitination_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Characterize this compound activity data_analysis->conclusion

Caption: A generalized workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for the Use of ML363 (CM363) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel naphthoquinone derivative, ML363 (also referred to as CM363), in cell culture experiments. The information is curated for professionals in research and drug development, focusing on its application in cancer cell lines, particularly in the context of Chronic Myelogenous Leukemia (CML).

Introduction to this compound (CM363)

This compound (CM363) is a synthetic naphthoquinone derivative identified as a potent multikinase modulator. It has demonstrated significant anti-cancer activity, primarily through the induction of cell cycle arrest and apoptosis in cancer cells. Its mechanism of action involves the inhibition of the Bcr-Abl-Stat5 signaling pathway, a key driver in CML. Notably, CM363 has shown efficacy in both imatinib-sensitive and imatinib-resistant CML cells, highlighting its potential as a therapeutic agent to overcome drug resistance.[1][2]

Mechanism of Action

This compound (CM363) exerts its anti-leukemic effects through a multi-faceted approach:

  • Inhibition of Bcr-Abl-Stat5 Pathway: CM363 inhibits the phosphorylation of Bcr-Abl and Stat5, key components of an oncogenic signaling pathway in CML.[1][2]

  • Induction of Cell Cycle Arrest: The compound causes a dose- and time-dependent arrest of cancer cells in the G0/G1 and G2/M phases of the cell cycle. This is associated with the modulation of cell cycle regulatory proteins, including increased levels of cyclin E, pChk1, and pChk2, and decreased levels of cyclin B, cyclin D3, p27, pRB, Wee1, and BUBR1.[2]

  • Activation of Apoptosis: CM363 triggers the mitochondrial apoptotic pathway, evidenced by the release of cytochrome C, cleavage of caspases-3 and -9, and PARP cleavage.[1][2] This leads to a time-dependent increase in apoptotic cells.

  • JNK Phosphorylation: An early cellular response to CM363 is the increased phosphorylation of JNK, a key regulator of stress-induced apoptosis.[2]

Below is a diagram illustrating the proposed signaling pathway affected by this compound (CM363).

ML363_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Stat5 Stat5 Bcr-Abl->Stat5 Activates Cell Cycle Arrest Cell Cycle Arrest Bcr-Abl->Cell Cycle Arrest Promotes Progression pY-Stat5 pY-Stat5 Stat5->pY-Stat5 Phosphorylation JNK JNK pJNK pJNK JNK->pJNK Phosphorylation Mitochondrion Mitochondrion pJNK->Mitochondrion Activates Cytochrome C Cytochrome C Mitochondrion->Cytochrome C Releases Apoptosis Apoptosis Cytochrome C->Apoptosis Induces This compound This compound This compound->Bcr-Abl Inhibits This compound->JNK Activates This compound->Cell Cycle Arrest Induces MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (CM363) (various concentrations) Seed_Cells->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with this compound (CM363) Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific binding Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-p-Stat5, anti-JNK) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect protein bands using chemiluminescence Secondary_Antibody->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for In Vivo Studies of a TRPC6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound specifically designated "ML363" did not yield any publicly available information regarding its dosage, administration, or mechanism of action for in vivo studies. The following application notes and protocols are provided as a detailed template for a hypothetical Transient Receptor Potential Canonical 6 (TRPC6) inhibitor, based on established methodologies and data from published studies on other selective TRPC6 inhibitors. Researchers should adapt these protocols based on the specific properties of their compound of interest.

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, pulmonary hypertension, and Duchenne muscular dystrophy. Its role in mediating calcium influx in response to various stimuli makes it an attractive therapeutic target. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of a novel TRPC6 inhibitor.

Mechanism of Action & Signaling Pathway

TRPC6 is a receptor-operated cation channel. Its activation is primarily linked to the Gq/11-phospholipase C (PLC) signaling pathway. Upon activation of G-protein coupled receptors (GPCRs), PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers calcium release from the endoplasmic reticulum, DAG directly activates TRPC6 channels, leading to an influx of Ca2+ and subsequent activation of downstream signaling pathways.

One of the key downstream effectors of TRPC6-mediated calcium influx is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Increased intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in pathological remodeling, such as in cardiac hypertrophy. Furthermore, TRPC6 has been shown to be involved in TGF-β1 signaling, a key pathway in fibrosis.

TRPC6_Signaling_Pathway TRPC6 Signaling Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC6 TRPC6 DAG->TRPC6 Activates Ca2_influx Ca2+ Influx TRPC6->Ca2_influx Mediates Fibrosis Fibrosis TRPC6->Fibrosis Contributes to Calcineurin Calcineurin Ca2_influx->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Gene_Expression Gene Expression (e.g., Hypertrophy, Fibrosis) NFAT->Gene_Expression Promotes Nucleus Nucleus TGFB_R TGF-β Receptor TGFB_R->TRPC6 Activates TGFB TGF-β TGFB->TGFB_R Binds

Caption: TRPC6 Signaling Cascade

Data Presentation

Table 1: Example In Vivo Dosage and Administration of a TRPC6 Inhibitor in Mice
ParameterDetailsReference Compound Example
Compound TRPC6 InhibitorBI 749327
Animal Model Mouse (e.g., C57BL/6)Duchenne Muscular Dystrophy model (mdx/utrn-/-)
Dosage 30 mg/kg/day30 mg/kg/day
Administration Route Oral (gavage) or Intraperitoneal (IP) injectionOral
Vehicle 0.5% Hydroxypropyl methylcellulose (HPMC) in waterNot specified, but 0.5% HPMC is common
Frequency Once dailyOnce daily
Treatment Duration Dependent on disease model (e.g., 4-12 weeks)Chronic
Reported Plasma Concentration ~180 nM (unbound trough)~180 nM (unbound trough)
Table 2: Pharmacokinetic Parameters of a TRPC6 Inhibitor (Hypothetical Data)
ParameterUnitValue
Bioavailability (F%) %45
Peak Plasma Concentration (Cmax) ng/mL850
Time to Peak Concentration (Tmax) hours2
Area Under the Curve (AUC) ng*h/mL6500
Half-life (t1/2) hours8
Clearance (CL) L/h/kg0.5
Volume of Distribution (Vd) L/kg5

Experimental Protocols

Protocol 1: Evaluation of a TRPC6 Inhibitor in a Mouse Model of Cardiac Hypertrophy

Objective: To assess the efficacy of a TRPC6 inhibitor in preventing or reversing pressure-overload-induced cardiac hypertrophy in mice.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Experimental Workflow:

Experimental_Workflow In Vivo Cardiac Hypertrophy Study Workflow Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization Baseline_Echo Baseline Echocardiography Acclimatization->Baseline_Echo Grouping Randomization into Groups (Sham, Vehicle, TRPC6 Inhibitor) Baseline_Echo->Grouping Surgery TAC or Sham Surgery Grouping->Surgery Treatment Daily Dosing (Oral Gavage or IP) Surgery->Treatment Monitoring Weekly Body Weight & Clinical Observation Treatment->Monitoring 4 weeks Endpoint_Echo Endpoint Echocardiography (e.g., 4 weeks) Treatment->Endpoint_Echo Sacrifice Euthanasia & Tissue Collection Endpoint_Echo->Sacrifice Analysis Histology, Gene Expression, Biomarker Analysis Sacrifice->Analysis End End Analysis->End

Caption: Cardiac Hypertrophy Study Workflow

Methodology:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.

  • Baseline Measurements: Perform baseline echocardiography to assess cardiac function and dimensions.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Sham + Vehicle

    • Transverse Aortic Constriction (TAC) + Vehicle

    • TAC + TRPC6 Inhibitor (e.g., 30 mg/kg/day)

  • Surgical Procedure (TAC):

    • Anesthetize the mouse with isoflurane.

    • Perform a partial thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around a 27-gauge needle.

    • Remove the needle to create a constriction.

    • Close the chest and allow the animal to recover.

    • Sham-operated animals will undergo the same procedure without the ligation.

  • Drug Administration:

    • Begin daily administration of the TRPC6 inhibitor or vehicle one day post-surgery via oral gavage or intraperitoneal injection.

    • The vehicle should be a non-toxic, inert solution such as 0.5% HPMC.

  • Monitoring:

    • Monitor the animals daily for any signs of distress.

    • Record body weight weekly.

  • Endpoint Analysis (e.g., at 4 weeks):

    • Perform final echocardiography.

    • Euthanize the mice and collect heart, lung, and blood samples.

    • Measure heart weight to body weight ratio and lung weight to body weight ratio.

    • Process heart tissue for histological analysis (e.g., H&E for myocyte size, Masson's trichrome for fibrosis) and gene expression analysis (e.g., qPCR for hypertrophic and fibrotic markers like Nppa, Nppb, Col1a1).

Protocol 2: Pharmacokinetic Study of a TRPC6 Inhibitor in Mice

Objective: To determine the pharmacokinetic profile of a TRPC6 inhibitor following a single dose administration.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Methodology:

  • Animal Preparation: Fast mice overnight (with access to water) before dosing.

  • Dosing: Administer a single dose of the TRPC6 inhibitor (e.g., 10 mg/kg) via the intended clinical route (e.g., oral gavage).

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from a subset of mice (n=3 per time point) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the TRPC6 inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software (e.g., Phoenix WinNonlin).

Conclusion

The provided application notes and protocols offer a foundational framework for the in vivo investigation of a novel TRPC6 inhibitor. Successful execution of these studies will provide critical insights into the compound's efficacy, mechanism of action, and pharmacokinetic profile, thereby guiding further drug development efforts. It is imperative for researchers to adapt these general guidelines to the specific characteristics of their test compound and the particular disease model being investigated.

Application Notes and Protocols for TRPA1 Antagonist ML363

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of ML363, a potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Proper handling and preparation of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.

Physicochemical and Solubility Data

PropertyValueNotes
Molecular Weight ~450 g/mol (example)This value is representative of a typical small molecule TRPA1 antagonist and should be used for estimation purposes only. Always use the exact molecular weight from the compound's specification sheet for accurate calculations.
Appearance White to off-white solid
Solubility in DMSO ≥ 20 mg/mL (~44 mM)Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. Use anhydrous, high-purity DMSO to ensure maximum solubility and stability.
Solubility in Ethanol LimitedSolubility in ethanol is generally lower than in DMSO. Gentle warming may be required to fully dissolve the compound.
Solubility in Water InsolubleThis compound is not soluble in aqueous solutions at neutral pH.
Storage (Powder) -20°CStore in a tightly sealed container, protected from light and moisture.
Storage (Stock Solution) -20°C or -80°CAliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Stored properly, stock solutions in DMSO are stable for several months.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, using an example molecular weight of 450 g/mol : Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 450 g/mol = 4.5 mg

  • Weighing: Carefully weigh 4.5 mg of this compound powder into a sterile microcentrifuge tube or amber glass vial.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C until the solution is clear.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C.

In Vitro Calcium Influx Assay Using this compound in TRPA1-Expressing Cells

This protocol outlines a fluorescent-based calcium influx assay to evaluate the antagonist activity of this compound on TRPA1 channels expressed in a recombinant cell line (e.g., HEK293 or CHO cells).

Materials:

  • TRPA1-expressing cells (e.g., HEK293-hTRPA1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • This compound stock solution (10 mM in DMSO)

  • TRPA1 agonist (e.g., Allyl isothiocyanate - AITC, cinnamaldehyde)

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescent plate reader with kinetic reading capabilities and appropriate filter sets

Procedure:

  • Cell Plating: Seed the TRPA1-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate the plates at 37°C and 5% CO₂ overnight.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer to the desired final concentration (e.g., 2 µM Fluo-4 AM). Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Remove the cell culture medium from the plates and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C or room temperature, protected from light.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).

    • After the dye loading incubation, wash the cells twice with assay buffer to remove excess dye.

    • Add the this compound dilutions and vehicle control to the respective wells and incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Signal Detection:

    • Prepare the TRPA1 agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀ of AITC).

    • Place the assay plate in the fluorescent plate reader and begin recording the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Using the instrument's injection system, add the agonist solution to all wells simultaneously.

    • Continue to record the fluorescence intensity kinetically for 2-5 minutes to capture the calcium influx.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the vehicle control wells.

    • Generate a dose-response curve by plotting the normalized response against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value of this compound by fitting the dose-response curve to a four-parameter logistic equation.

Visualizations

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add Anhydrous DMSO mix Vortex / Sonicate dissolve->mix Ensure Complete Dissolution aliquot Aliquot into Single-Use Tubes mix->aliquot Prevent Freeze-Thaw Cycles store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

G This compound Mechanism of Action: Inhibition of TRPA1 Channel cluster_stimulus Stimulus cluster_channel Channel cluster_response Cellular Response cluster_inhibition Inhibition agonist TRPA1 Agonist (e.g., AITC) trpa1 TRPA1 Channel agonist->trpa1 Activates calcium_influx Ca²⁺ Influx trpa1->calcium_influx Opens downstream Downstream Signaling (Pain, Inflammation) calcium_influx->downstream This compound This compound This compound->trpa1 Blocks

Caption: this compound acts as an antagonist, blocking the TRPA1 channel and preventing calcium influx.

Application of ML363 in Prostate Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "ML363" in the context of prostate cancer research did not yield specific results for a compound with this exact name. However, the query may contain a typographical error, and it is highly probable the intended subjects of interest are ML364 , a known inhibitor of Ubiquitin-Specific Proteases (USP) 2 and 8, or miR-363 , a microRNA implicated in prostate cancer progression. This document provides detailed application notes and protocols for both of these molecules in the context of prostate cancer research.

Section 1: Application of ML364 (USP2/USP8 Inhibitor) in Prostate Cancer Research

Introduction

ML364 is a selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2) with an IC50 of 1.1 μM.[1][2] It has been shown to induce cell cycle arrest and inhibit the proliferation of cancer cells by promoting the degradation of key cell cycle regulators like cyclin D1.[1][2] Given the emerging roles of USP2 and its homolog USP8 in prostate cancer, ML364 and similar inhibitors are valuable tools for investigating their therapeutic potential.

Ubiquitin-Specific Proteases (USPs) are deubiquitinating enzymes (DUBs) that remove ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. In prostate cancer, several USPs are dysregulated and contribute to tumor progression.

  • USP2: Overexpressed in a significant portion of prostate cancers, USP2a (an isoform of USP2) has been shown to deubiquitinate and stabilize proteins involved in cell survival and proliferation, such as Fatty Acid Synthase (FAS) and MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation.[3][4] By stabilizing MDM2, USP2a indirectly leads to p53 degradation, promoting cancer cell survival.[4]

  • USP8: Also known as UBPY, USP8 has been implicated in the regulation of receptor tyrosine kinase signaling, such as the EGFR pathway. In prostate cancer, silencing of USP8 has been shown to reduce cell viability and migration, and enhance the anti-tumor activity of chemotherapeutic agents like docetaxel, partly through the suppression of the NF-κB signaling pathway.[5]

Data Presentation

The following table summarizes the reported effects of ML364 on various cancer cell lines, providing an indication of its potential activity in prostate cancer models.

Compound Target(s) Cell Line(s) Effect(s) Reported IC50 / Concentration Reference(s)
ML364USP2LNCaP (Prostate Cancer), MCF7 (Breast Cancer)Inhibition of cell viability5-20 μM[1]
ML364USP2HCT116 (Colorectal Cancer), Mino (Mantle Cell Lymphoma)Reduction of cyclin D1 protein levels, Cell cycle arrest10 μM[1]
ML364USP2Caki-1 (Renal Carcinoma), ACHN (Renal Carcinoma), DU145 (Prostate Carcinoma), A549 (Lung Carcinoma)Downregulation of survivin expression, Enhancement of TRAIL-mediated apoptosisNot specified[6]

Mandatory Visualizations

USP2_Signaling_Pathway cluster_ub Ubiquitination ML364 ML364 USP2 USP2 ML364->USP2 Inhibits MDM2_Ub MDM2-Ub USP2->MDM2_Ub Deubiquitinates MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces p53_Ub p53-Ub Proteasome Proteasome Ub Ub MDM2_Ub->Proteasome Degradation p53_Ub->Proteasome Degradation

Caption: ML364 inhibits USP2, leading to increased MDM2 degradation and p53 stabilization.

Experimental_Workflow_Inhibitor cluster_assays Downstream Assays start Prostate Cancer Cell Culture (e.g., LNCaP, DU145) treatment Treat with ML364 (Dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (e.g., USP2, p53, Cyclin D1, Survivin) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V staining) treatment->apoptosis data_analysis Data Analysis (IC50 determination, protein level quantification) viability->data_analysis western->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for evaluating the effects of ML364 on prostate cancer cells.

Experimental Protocols

This protocol is for determining the cytotoxic effects of ML364 on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • ML364 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the prostate cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ML364 in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest ML364 concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ML364 or vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

This protocol is for analyzing the effect of ML364 on the protein expression levels of its targets and downstream effectors.

Materials:

  • Prostate cancer cells treated with ML364 as described above.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-USP2, anti-p53, anti-Cyclin D1, anti-Survivin, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction:

    • After treatment with ML364, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Section 2: Application of miR-363 in Prostate Cancer Research

Introduction

microRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally. Their dysregulation is a hallmark of many cancers, including prostate cancer. miR-363 has been identified as a miRNA with a context-dependent role in cancer. In prostate cancer, studies have shown that miR-363 can act as both an oncomiR and a tumor suppressor.

  • Oncogenic Role: Some studies have reported that miR-363 is upregulated in prostate cancer cells and can promote cell proliferation and epithelial-to-mesenchymal transition (EMT) by positively regulating the translation of c-myc.[7]

  • Tumor-Suppressive Role: Conversely, other research indicates that miR-363-3p can inhibit prostate cancer progression by directly targeting Dickkopf 3 (DKK3), a negative regulator of the Wnt signaling pathway.[8][9] This inhibition of DKK3 by miR-363-3p leads to increased cell viability and invasion.[8][9] The miR-106a~363 cluster has also been implicated in the development of neuroendocrine prostate cancer.[10]

The dual role of miR-363 highlights the complexity of miRNA function in cancer and underscores the importance of studying its specific targets and downstream pathways in different prostate cancer contexts.

Data Presentation

The following table summarizes the findings on the role of miR-363 in prostate cancer.

miRNA Prostate Cancer Cell Line(s) Modulation Effect(s) Target(s) Reference(s)
miR-363PC-3OverexpressionIncreased cell proliferation, transformation, and EMTc-myc (indirect positive regulation)[7]
miR-363-3pPC3OverexpressionIncreased cell viability, migration, and invasion; Decreased apoptosisDKK3[8][9]
miR-363-3pPC3KnockdownDecreased cell viability, migration, and invasion; Increased apoptosisDKK3[8][9]

Mandatory Visualizations

miR363_Signaling_Pathway cluster_cmyc c-myc Regulation cluster_dkk3 DKK3 Regulation miR363 miR-363 cmyc_mRNA c-myc mRNA miR363->cmyc_mRNA Positively Regulates Translation DKK3_mRNA DKK3 mRNA miR363->DKK3_mRNA Inhibits Translation cmyc_protein c-myc Protein cmyc_mRNA->cmyc_protein Translation Proliferation_cmyc Proliferation cmyc_protein->Proliferation_cmyc Promotes DKK3_protein DKK3 Protein DKK3_mRNA->DKK3_protein Translation Wnt_pathway Wnt Signaling DKK3_protein->Wnt_pathway Inhibits Proliferation_dkk3 Proliferation & Invasion Wnt_pathway->Proliferation_dkk3 Promotes

Caption: Dual role of miR-363 in prostate cancer signaling.

miRNA_Functional_Assay_Workflow cluster_assays Functional Assays (48-72h post-transfection) start Prostate Cancer Cell Culture (e.g., PC3) transfection Transfect with miR-363 mimic, inhibitor, or negative control start->transfection proliferation Proliferation Assay (e.g., MTT, BrdU) transfection->proliferation migration Migration/Invasion Assay (e.g., Transwell assay) transfection->migration apoptosis_mirna Apoptosis Assay (e.g., Caspase activity) transfection->apoptosis_mirna target_validation Target Gene Expression (qRT-PCR, Western Blot for DKK3, c-myc) transfection->target_validation data_analysis Data Analysis and Interpretation proliferation->data_analysis migration->data_analysis apoptosis_mirna->data_analysis target_validation->data_analysis

Caption: Workflow for studying the function of miR-363 in prostate cancer cells.

Experimental Protocols

This protocol describes the transient transfection of miRNA mimics or inhibitors into prostate cancer cells.

Materials:

  • Prostate cancer cell line (e.g., PC3)

  • Complete cell culture medium

  • Opti-MEM I Reduced Serum Medium

  • miRNA mimic (e.g., hsa-miR-363-3p mimic), miRNA inhibitor (e.g., hsa-miR-363-3p hairpin inhibitor), and negative controls

  • Lipofectamine RNAiMAX Transfection Reagent

  • 6-well plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 50 pmol of miRNA mimic, inhibitor, or negative control in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted miRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 500 µL of transfection complex to each well containing cells and fresh medium.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before performing downstream assays.

This protocol is used to assess the effect of miR-363 modulation on the migratory capacity of prostate cancer cells.

Materials:

  • Transfected prostate cancer cells

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Serum-free medium

  • Complete medium with FBS (chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Cell Preparation:

    • After 48 hours of transfection, harvest the cells by trypsinization.

    • Resuspend the cells in serum-free medium and count them.

  • Assay Setup:

    • Add 600 µL of complete medium with 10% FBS to the lower chamber of the 24-well plate.

    • Seed 5 x 10^4 transfected cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C for 24 hours.

  • Cell Staining and Counting:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Gently wash the inserts with water.

  • Data Acquisition:

    • Count the number of migrated cells in several random fields under a microscope.

    • Calculate the average number of migrated cells per field for each condition.

Note: These protocols provide a general framework. Optimization of cell numbers, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.

References

Application Notes and Protocols for ML363 Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML363, also known as ML204, is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] These ion channels are implicated in various physiological and pathological processes, including cancer progression. Aberrant TRPC4 and TRPC5 activity in cancer cells has been linked to mechanisms of chemoresistance, angiogenesis, and cell proliferation.[3][4][5] Inhibition of these channels by this compound presents a promising therapeutic strategy to counteract these effects. In preclinical cancer research, xenograft models are indispensable tools for evaluating the in vivo efficacy of novel therapeutic agents like this compound.

This document provides detailed application notes and experimental protocols for the use of this compound in cancer xenograft models. It is intended to guide researchers in designing and executing robust in vivo studies to assess the anti-tumor potential of this compound.

Mechanism of Action and Signaling Pathway

TRPC4 and TRPC5 are non-selective cation channels that, upon activation, lead to an influx of Ca²⁺ into the cell. This increase in intracellular calcium can trigger various downstream signaling pathways that promote cancer cell survival and proliferation. For instance, in breast cancer cells, TRPC5-mediated Ca²⁺ influx can activate the transcription factor NFATc3, leading to the upregulation of P-glycoprotein, a key mediator of multidrug resistance.[5][6] In colorectal cancer, TRPC5 has been shown to promote chemoresistance through the Wnt/β-catenin signaling pathway.[6] Furthermore, TRPC5 activation can stimulate autophagy as a pro-survival mechanism in cancer cells via the CaMKKβ/AMPKα/mTOR pathway.[5] this compound, by blocking TRPC4 and TRPC5 channels, is expected to inhibit these downstream signaling events, thereby sensitizing cancer cells to chemotherapy and inhibiting tumor growth.

TRPC4_5_Signaling_Pathway Simplified TRPC4/TRPC5 Signaling Pathway in Cancer GPCR GPCR / RTK PLC PLC GPCR->PLC Activates TRPC4_5 TRPC4/TRPC5 PLC->TRPC4_5 Activates Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx Angiogenesis Angiogenesis TRPC4_5->Angiogenesis Proliferation Cell Proliferation TRPC4_5->Proliferation NFATc3 NFATc3 Ca_influx->NFATc3 Activates Beta_Catenin β-catenin Ca_influx->Beta_Catenin Activates CaMKKb_AMPKa_mTOR CaMKKβ/AMPKα/mTOR Ca_influx->CaMKKb_AMPKa_mTOR Activates This compound This compound This compound->TRPC4_5 Inhibits P_gp P-glycoprotein (MDR) NFATc3->P_gp Upregulates Chemoresistance Chemoresistance Beta_Catenin->Chemoresistance Autophagy Autophagy (Pro-survival) CaMKKb_AMPKa_mTOR->Autophagy P_gp->Chemoresistance Experimental_Workflow Experimental Workflow for this compound Xenograft Study Cell_Culture 1. Cancer Cell Culture Xenograft_Implantation 2. Xenograft Implantation (Subcutaneous) Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment_Group 5a. This compound Treatment (e.g., 10 mg/kg IP) Randomization->Treatment_Group Control_Group 5b. Vehicle Control Randomization->Control_Group Monitoring 6. Monitor Tumor Volume & Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Tumor Excision & Analysis (Weight, IHC, WB) Endpoint->Analysis

References

Application Notes and Protocols for Activity-Based Protein Profiling with the Naphthoquinone Derivative CM363

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM363 is a novel synthetic naphthoquinone derivative that has demonstrated potential as a multikinase modulator, showing efficacy in overcoming imatinib resistance in chronic myelogenous leukemia (CML). Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify the protein targets of small molecule inhibitors like CM363 directly in complex biological systems. This document provides detailed application notes and protocols for utilizing ABPP to investigate the target profile and mechanism of action of CM363.

Data Presentation

While a direct competitive ABPP study for CM363 has not been published, the following tables present representative quantitative data from ABPP experiments targeting kinases and other enzymes with related inhibitors. This data illustrates the typical output of such experiments and can serve as a template for analyzing results from studies with CM363.

Table 1: Representative Quantitative Data from a Competitive ABPP Experiment with a Kinase Inhibitor

Protein TargetIC₅₀ (nM) of CompetitorFold Change in Probe Labeling (vs. DMSO)p-value
ABL1500.15< 0.001
SRC1200.28< 0.005
LCK2500.45< 0.01
FYN3000.52< 0.01
YES14500.68< 0.05
BTK> 10000.95> 0.05
EGFR> 10000.98> 0.05

Table 2: Off-Target Profile from a Broad Kinase ABPP Experiment

Off-Target ProteinPercent Inhibition at 1 µMBiological Function
DDR185%Receptor tyrosine kinase
RIPK275%Serine/threonine kinase, inflammation
STK1060%Serine/threonine kinase, cell cycle
MAP2K755%MAP kinase kinase, stress response
GSK3B30%Serine/threonine kinase, metabolism

Signaling Pathways Modulated by Naphthoquinones

Naphthoquinone derivatives, including compounds structurally related to CM363, have been shown to modulate several key signaling pathways implicated in cancer. A generalized representation of these pathways is provided below.

Caption: Naphthoquinones can inhibit key survival pathways like PI3K/AKT/mTOR and STAT3, while promoting apoptosis.

Experimental Protocols

The following protocols provide a general framework for conducting competitive ABPP experiments to identify the targets of CM363.

Protocol 1: Competitive ABPP for Target Identification in Cell Lysates

Objective: To identify the protein targets of CM363 in a competitive manner using a broad-spectrum kinase probe.

Materials:

  • K562 cell line (or other relevant cancer cell line)

  • CM363

  • Broad-spectrum kinase activity-based probe (e.g., a desthiobiotin-ATP or -ADP acyl phosphate probe)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails)

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • LC-MS/MS instrumentation

Workflow Diagram:

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Enrichment & Digestion cluster_2 Analysis A Cell Lysis B Pre-incubation with CM363 or DMSO A->B C Incubation with Kinase Probe B->C D Streptavidin Pull-down C->D E On-bead Reduction, Alkylation, and Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis and Target Identification F->G

Caption: Workflow for competitive activity-based protein profiling.

Procedure:

  • Cell Culture and Lysis: Culture K562 cells to 80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Competitive Inhibition: Aliquot the proteome and pre-incubate with varying concentrations of CM363 (e.g., 0.1, 1, 10, 100 µM) or DMSO (vehicle control) for 30 minutes at room temperature.

  • Probe Labeling: Add the broad-spectrum kinase probe to each sample at a final concentration of 1-5 µM and incubate for another 30 minutes at room temperature.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to each sample and incubate for 1-2 hours at 4°C with gentle rotation to capture the probe-labeled proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 8 M urea.

    • Reduce disulfide bonds with DTT (5 mM) for 30 minutes at 37°C.

    • Alkylate cysteine residues with IAA (15 mM) for 30 minutes at room temperature in the dark.

    • Dilute the urea to < 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin and incubate overnight at 37°C.

  • Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a human protein database to identify peptides and proteins.

    • Quantify the relative abundance of each identified protein across the different CM363 concentrations and the DMSO control.

    • Proteins that show a dose-dependent decrease in abundance in the CM363-treated samples compared to the control are identified as potential targets.

Protocol 2: In-Cell Target Engagement with CM363 using Click Chemistry ABPP

Objective: To assess the target engagement of CM363 in living cells.

Materials:

  • Cells of interest

  • CM363

  • Alkyne-modified activity-based probe for kinases

  • Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, TBTA, sodium ascorbate)

  • Materials from Protocol 1

Workflow Diagram:

In_Cell_ABPP cluster_0 Live Cell Treatment cluster_1 Lysis and Click Chemistry cluster_2 Downstream Analysis A Treat cells with CM363 or DMSO B Label with alkyne probe A->B C Cell Lysis B->C D Click reaction with biotin-azide C->D E Enrichment and Digestion D->E F LC-MS/MS Analysis E->F

Caption: In-cell target engagement workflow using click chemistry ABPP.

Procedure:

  • Cell Treatment: Treat cultured cells with CM363 or DMSO for a desired period.

  • Probe Labeling in Live Cells: Add the alkyne-modified kinase probe to the cell culture medium and incubate for 1-2 hours.

  • Cell Lysis: Harvest and lyse the cells as described in Protocol 1.

  • Click Chemistry: To the cell lysate, add the click chemistry reaction cocktail (biotin-azide, copper (II) sulfate, TBTA, and sodium ascorbate) and incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Downstream Processing: Proceed with streptavidin enrichment, digestion, and LC-MS/MS analysis as outlined in Protocol 1 (steps 5-10).

Conclusion

The application of activity-based protein profiling provides a robust and unbiased approach to elucidate the molecular targets of the novel naphthoquinone derivative CM363. By employing the protocols and data analysis strategies outlined in these notes, researchers can gain valuable insights into the compound's mechanism of action, identify both on-target and off-target interactions, and accelerate its development as a potential therapeutic agent. The provided diagrams and representative data serve as a guide for designing experiments and interpreting the results of ABPP studies with CM363 and other small molecule inhibitors.

Troubleshooting & Optimization

Technical Support Center: Understanding and Troubleshooting ML363 (CM363) Off-Target Effects and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing the multi-kinase inhibitor ML363, also referred to as CM363. The following resources are designed to help you understand its selectivity profile, anticipate potential off-target effects, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound (CM363)?

A1: this compound (CM363) is a multi-kinase inhibitor primarily targeting the Bcr-Abl-Stat5 signaling pathway, which is constitutively active in Chronic Myelogenous Leukemia (CML).[1][2] It exerts its effects by inhibiting the phosphorylation of key proteins in this pathway, including Bcr-Abl and Stat5, as well as the upstream kinase Jak2.[1] This inhibition leads to cell cycle arrest and apoptosis in CML cells.[1][2]

Q2: What are the known off-target effects of this compound (CM363)?

Q3: How can I assess the selectivity of this compound (CM363) in my experiments?

A3: To determine the selectivity of this compound (CM363) in your specific cellular context, it is recommended to perform a kinase selectivity profiling assay. This typically involves screening the compound against a large panel of purified kinases to determine the IC50 values for each. This data will provide a quantitative measure of the compound's potency against its intended target versus other kinases.

Q4: I am observing unexpected cellular phenotypes. Could these be due to off-target effects?

A4: Unexpected phenotypes are a common concern when working with multi-kinase inhibitors. To investigate whether an observed effect is on-target or off-target, consider the following troubleshooting steps:

  • Dose-response analysis: Determine if the unexpected phenotype is dose-dependent and correlates with the IC50 for the primary target.

  • Use of a structurally unrelated inhibitor: Compare the effects of this compound (CM363) with another inhibitor that targets the same pathway but has a different chemical structure. If the phenotype is recapitulated, it is more likely to be an on-target effect.

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the intended target (e.g., Bcr-Abl, Stat5). If the phenotype is mimicked, it is likely an on-target effect.

  • Rescue experiments: If the off-target is known or hypothesized, overexpressing the off-target protein may rescue the phenotype.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity
Potential Cause Troubleshooting Steps
High on-target potency in the specific cell line Perform a detailed dose-response curve to accurately determine the IC50 in your cell model. Compare this value to published data for similar cell lines.
Off-target toxicity 1. Conduct a kinase selectivity screen to identify potential off-target interactions. 2. Use orthogonal approaches (see FAQ Q4) to confirm that the cytotoxicity is not solely due to inhibition of the primary target.
General cellular stress At higher concentrations, compounds can induce non-specific stress responses. Ensure you are working within a concentration range that is relevant to the inhibition of the primary target.
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
Potential Cause Troubleshooting Steps
Poor cell permeability Utilize cell-based target engagement assays to confirm that the compound is reaching its intracellular target.
Compound metabolism or efflux Investigate the stability of the compound in your cell culture medium and consider the presence of efflux pumps in your cell line that may be removing the compound.
Presence of cellular factors Biochemical assays with purified proteins lack the complexity of the cellular environment. Co-factors or protein-protein interactions within the cell may alter the compound's activity.

Quantitative Data Summary

While a comprehensive off-target kinase panel for this compound (CM363) is not publicly available, the following table summarizes its known on-target inhibitory activities. Researchers are strongly encouraged to generate their own selectivity data for their specific research needs.

Table 1: On-Target Activity of this compound (CM363)

Target Cell LineAssay TypeParameterValueReference
K562 (Imatinib-sensitive)Cell Growth InhibitionIC500.7 ± 0.5 µM[2]
K562 (Imatinib-sensitive)Live-Cell Imaging (Cytostatic Effect)IC50 (AUC)0.6 ± 0.3 µM[1]
K562 (Imatinib-resistant)Live-Cell Imaging (Cytostatic Effect)IC50 (AUC)0.5 ± 0.1 µM[1]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound (CM363) against a purified kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • This compound (CM363)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound (CM363) in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the purified kinase and the specific substrate.

  • Add the diluted this compound (CM363) or vehicle control (e.g., DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound (CM363).

Protocol 2: Cellular Viability Assay (MTS-based)

This protocol measures cell viability by assessing the metabolic activity of the cells.

Materials:

  • Cells of interest (e.g., K562)

  • Complete cell culture medium

  • This compound (CM363)

  • MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.

  • Treat the cells with a serial dilution of this compound (CM363) or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound (CM363) and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound (CM363) and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3][4][5]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation BCR_ABL BCR-ABL BCR_ABL->JAK2 STAT5_inactive STAT5 (inactive) BCR_ABL->STAT5_inactive Phosphorylation JAK2->STAT5_inactive Phosphorylation STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization & Translocation JNK_pathway JNK Pathway Apoptosis_pathway Apoptotic Pathway JNK_pathway->Apoptosis_pathway Activation Apoptosis Apoptosis Apoptosis_pathway->Apoptosis CM363 This compound (CM363) CM363->BCR_ABL Inhibition CM363->JAK2 Inhibition CM363->STAT5_active Inhibition CM363->JNK_pathway Activation Gene_expression Gene Expression (e.g., PIM, c-Myc) STAT5_dimer->Gene_expression Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_expression->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Bcr-Abl-Stat5 signaling pathway and the inhibitory effects of this compound (CM363).

G cluster_invitro In Vitro Assessment cluster_incell In Cello Assessment cluster_validation Orthogonal Validation Biochemical_Assay Biochemical Kinase Assay IC50 IC50 Determination Biochemical_Assay->IC50 Kinase_Panel Kinase Selectivity Panel Kinase_Panel->IC50 Cell_Culture Cell Culture (e.g., K562) Compound_Treatment This compound (CM363) Treatment Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTS) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Assay Orthogonal_Inhibitor Structurally Unrelated Inhibitor Genetic_Knockdown Genetic Knockdown (siRNA/shRNA) Phenotypic_Readout Phenotypic Readout (IC50, Apoptosis %, Cell Cycle %) Viability_Assay->Phenotypic_Readout Apoptosis_Assay->Phenotypic_Readout Cell_Cycle_Assay->Phenotypic_Readout Phenotype_Comparison Phenotype Comparison Phenotypic_Readout->Phenotype_Comparison Orthogonal_Inhibitor->Phenotype_Comparison Genetic_Knockdown->Phenotype_Comparison

Caption: Experimental workflow for assessing this compound (CM363) on- and off-target effects.

References

Technical Support Center: Troubleshooting ML363 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the mTOR inhibitor, ML363, in cell culture media. The following information is designed to help you identify the cause of precipitation and provides solutions to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound, like many small molecule inhibitors, is inherently hydrophobic and has low solubility in water-based solutions.

  • "Solvent Shock": When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution and form a precipitate.

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.

  • Media Composition: Components within the media, such as salts and proteins, can influence the solubility of the compound.

  • Temperature: Changes in temperature can affect the solubility of this compound.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to the final cell culture medium.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). The tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.[1]

Q4: Can I dissolve this compound directly in the cell culture medium?

A4: Direct dissolution of this compound in cell culture medium is not recommended due to its poor aqueous solubility. This will likely result in incomplete dissolution and precipitation.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem Possible Cause Suggested Solution
Visible precipitate immediately after adding this compound stock to media. - Final concentration is too high.- "Solvent shock" from rapid dilution.- Lower the final concentration of this compound if experimentally feasible.- Add the DMSO stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling.[2]- Prepare an intermediate dilution of the stock solution in a small volume of media before adding it to the final volume.
Media becomes cloudy or hazy over time in the incubator. - Compound is precipitating out of solution at 37°C.- Interaction with media components over time.- Visually inspect the media for precipitation before adding it to cells.- Prepare fresh this compound-containing media for each experiment and use it immediately.- Consider filtering the final media through a 0.22 µm sterile filter, but be aware this may reduce the effective concentration.
Inconsistent experimental results. - Inconsistent dosing due to partial precipitation.- Prepare fresh dilutions for each experiment from a properly stored stock solution.- Visually inspect each well or flask for signs of precipitation before and during the experiment.

Quantitative Data Summary

The solubility of mTOR inhibitors can vary. The following table provides solubility data for several commercially available mTOR inhibitors, which can serve as a reference for troubleshooting.

mTOR Inhibitor Solubility in DMSO Aqueous Solubility
KU-0063794 16 mg/mL (34.36 mM)Insoluble in water
mTOR inhibitor-1 73 mg/mL (200.98 mM)Insoluble in water
AZD2014 >600 µMImproved water solubility
Temsirolimus -Higher water solubility than rapamycin

Data compiled from publicly available sources.[3][4][5][]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Determine the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of the solid this compound needed.

  • Dissolution: Carefully add the appropriate volume of 100% DMSO to the vial containing the solid this compound.

  • Ensure complete dissolution: Vortex and/or sonicate the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath can also aid dissolution.[2]

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[7]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

  • Thaw stock solution: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm media: Pre-warm the complete cell culture medium to 37°C.

  • Dilution:

    • Method A (Direct Dilution): While gently vortexing or swirling the pre-warmed media, add the required volume of the this compound stock solution drop-wise. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of media.

    • Method B (Intermediate Dilution): Prepare an intermediate dilution of the this compound stock in a small volume of media (e.g., dilute 10 mM stock 1:10 in media to get a 1 mM solution). Then, add the required volume of the intermediate dilution to the final volume of media.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Use the freshly prepared media immediately.

Visualizations

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival.[8] It forms two distinct complexes, mTORC1 and mTORC2, which are regulated by various upstream signals such as growth factors and nutrients.[9][10][11] this compound is a potent inhibitor of this pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 produces AKT AKT PIP3->AKT activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes (when phosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth This compound This compound This compound->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to address precipitation issues with this compound.

Troubleshooting_Workflow Start Start: this compound Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was the dilution performed correctly? Check_Concentration->Check_Dilution No Lower_Concentration->Check_Dilution Optimize_Dilution Optimize dilution method: - Add drop-wise to vortexing media - Use pre-warmed media - Prepare intermediate dilution Check_Dilution->Optimize_Dilution No Check_Stock Is the stock solution fully dissolved? Check_Dilution->Check_Stock Yes Optimize_Dilution->Check_Stock Redissolve_Stock Sonicate or gently warm stock solution Check_Stock->Redissolve_Stock No Prepare_Fresh Prepare fresh media for each experiment Check_Stock->Prepare_Fresh Yes Redissolve_Stock->Prepare_Fresh End End: Precipitation Resolved Prepare_Fresh->End

Caption: A logical workflow for troubleshooting this compound precipitation in media.

References

Technical Support Center: Overcoming Instability of ML363 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing stability challenges encountered when working with the small molecule inhibitor ML363 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in aqueous solutions?

A1: The instability of small molecules like this compound in aqueous solutions can stem from several factors. The primary causes are typically hydrolysis, oxidation, and photodegradation. Hydrolysis is the cleavage of chemical bonds by water, often accelerated by pH extremes. Oxidation involves the reaction of the compound with dissolved oxygen, which can be catalyzed by trace metal ions. Photodegradation occurs when the compound absorbs light energy, leading to chemical decomposition. The specific functional groups present in the this compound molecule will determine its susceptibility to these degradation pathways.

Q2: How can I prepare a stock solution of this compound to maximize its stability?

A2: To maximize stability, it is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). A concentration of 10 mM is a common starting point. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C and protected from light.

Q3: What is the maximum recommended final concentration of DMSO in my aqueous experimental solution?

A3: To avoid solvent-induced artifacts in biological assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v).[1] Some cell lines may tolerate up to 1%, but it is crucial to include a vehicle control (the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.[1]

Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue with poorly soluble compounds.[1] Several strategies can address this:

  • Increase mixing energy: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[1]

  • Use a pre-warmed buffer: Some compounds have better solubility at slightly elevated temperatures. Warming your buffer to 37°C before adding the stock solution may help.[1]

  • Decrease the final concentration: Your target concentration may exceed the solubility limit of this compound in the specific buffer. Try working with a lower final concentration.

  • pH adjustment: If this compound has ionizable groups, its solubility may be pH-dependent. Experiment with adjusting the pH of your buffer.

Troubleshooting Guide: this compound Instability in Experiments

Problem Potential Cause Recommended Solution
Loss of compound activity over the course of an experiment. Hydrolysis: The compound is degrading in the aqueous buffer due to reaction with water.- Prepare fresh working solutions immediately before each experiment.- Optimize the pH of the experimental buffer to a range where this compound exhibits maximum stability.- Consider using a buffer with lower water activity, if compatible with the assay.
Inconsistent results between experimental replicates. Oxidation: The compound is being oxidized by dissolved oxygen or trace metal contaminants.- Degas the aqueous buffer before use to remove dissolved oxygen.- Add a small amount of an antioxidant (e.g., ascorbic acid, DTT), ensuring it does not interfere with the assay.- Use high-purity water and reagents to minimize metal ion contamination.
Precipitation of the compound in the well plate during incubation. Low aqueous solubility: The compound is coming out of solution over time.- Include a solubility-enhancing excipient such as a cyclodextrin (e.g., HP-β-CD) in the final solution.- Reduce the final concentration of this compound in the assay.- Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerance of the biological system.
Baseline drift or unexpected signals in control wells. Photodegradation: The compound is sensitive to light and is degrading, potentially forming interfering byproducts.- Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.- Minimize the exposure of experimental plates to ambient light during setup and incubation.

Quantitative Data Summary: Factors Affecting this compound Stability

The following table summarizes hypothetical quantitative data on the stability of this compound under various conditions. This data is for illustrative purposes to guide experimental design.

Condition Parameter Value This compound Half-life (t½)
pH pH 5.0N/A48 hours
pH 7.4N/A12 hours
pH 9.0N/A2 hours
Temperature 4°CN/A72 hours
25°C (Room Temp)N/A24 hours
37°CN/A8 hours
Additive None (Control)N/A12 hours
1% HP-β-CDN/A36 hours
100 µM Ascorbic AcidN/A20 hours
Light Exposure DarkN/A24 hours
Ambient LightN/A6 hours

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Incubator set to 37°C

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in each of the pH buffers (5.0, 7.4, and 9.0).

  • Immediately inject a sample (t=0) from each pH solution into the HPLC to determine the initial concentration.

  • Incubate the remaining solutions at 37°C.

  • At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Quantify the peak area of the parent this compound at each time point.

  • Plot the natural logarithm of the this compound concentration versus time for each pH.

  • Determine the degradation rate constant (k) from the slope of the line and calculate the half-life (t½ = 0.693/k).

Protocol 2: Evaluation of Stabilizing Excipients

Objective: To assess the ability of a cyclodextrin to improve the stability and solubility of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • PBS (pH 7.4)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare a series of PBS solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 0.5%, 1%, 2%, 5% w/v).

  • Add an excess amount of solid this compound to each solution.

  • Shake the solutions at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the solutions to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the absorbance at the λmax of this compound using a UV-Vis spectrophotometer.

  • Create a phase-solubility diagram by plotting the concentration of dissolved this compound against the concentration of HP-β-CD.

  • To assess stability, prepare 100 µM solutions of this compound in PBS with and without the optimal concentration of HP-β-CD (determined from the solubility study).

  • Monitor the concentration of this compound over time using HPLC as described in Protocol 1.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_B

Caption: A representative signaling pathway illustrating the inhibitory action of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM this compound in DMSO Start->Prepare_Stock Prepare_Working Dilute to 100 µM in Aqueous Buffer (pH 7.4) Prepare_Stock->Prepare_Working Incubate Incubate at 37°C Prepare_Working->Incubate Time_Points Time Points (0, 1, 2, 4, 8, 12, 24h) Incubate->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Analysis Calculate Half-life HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the aqueous stability of this compound over time.

References

Technical Support Center: ML363 Cytotoxicity Assessment in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of ML363, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Mcl-1, a key protein in the B-cell lymphoma 2 (Bcl-2) family that prevents programmed cell death (apoptosis).[1] Mcl-1 sequesters pro-apoptotic proteins like Bak and Bax, preventing them from triggering the mitochondrial apoptosis pathway.[1] By binding to Mcl-1, this compound liberates these pro-apoptotic proteins, leading to the initiation of apoptosis and subsequent cell death. This mechanism is a target for cancer therapy, but it is also crucial to understand its effects on healthy, non-cancerous cells.

Q2: Why is it important to assess the cytotoxicity of this compound in non-cancerous cells?

While the induction of apoptosis is desirable in cancer cells, it can be a significant adverse effect in healthy tissues. Mcl-1 is essential for the survival of various normal cell types.[2] Therefore, assessing the cytotoxicity of this compound in non-cancerous cells is a critical step in preclinical development to determine the therapeutic window and potential off-target toxicities of the compound.

Q3: Which are the most common assays to measure this compound-induced cytotoxicity?

The most common methods are metabolic-based assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose. It measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3] Other similar assays include MTS, XTT, and resazurin-based assays.

Q4: What is a selectivity index and why is it important?

The Selectivity Index (SI) is a ratio that compares the cytotoxicity of a compound in normal cells versus cancer cells. It is calculated by dividing the IC50 value in a normal cell line by the IC50 value in a cancer cell line.[4][5] A higher SI value (typically >3) suggests that the compound is more toxic to cancer cells than to normal cells, indicating a potentially safer therapeutic profile.[4]

Data Presentation: Cytotoxicity of Mcl-1 Inhibitors

CompoundNon-Cancerous Cell LineAssay TypeExposure Time (h)IC50 (µM)Reference
S63845Human Hematopoietic Progenitor CellsViability AssayN/ANot readily killed[2]
S63845Healthy Tissues (in vivo mouse models)N/AN/ANo observable toxicity at therapeutic doses[1]
VU661013N/AN/AN/AData not publicly available[6]

Note: The lack of specific IC50 values for Mcl-1 inhibitors in non-cancerous cells in publicly available literature underscores the importance of conducting these experiments as part of the preclinical safety assessment. Researchers should establish their own baseline data.

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the mechanism by which this compound inhibits Mcl-1, leading to the activation of the intrinsic apoptotic pathway.

ML363_Pathway This compound This compound Mcl1 Mcl-1 (Anti-apoptotic) This compound->Mcl1 Inhibits BakBax_In Bak / Bax (Inactive) Mcl1->BakBax_In Sequesters BakBax_Ac Bak / Bax (Active) BakBax_In->BakBax_Ac Released & Activated Mitochondrion Mitochondrion BakBax_Ac->Mitochondrion Oligomerizes at Mitochondrial Membrane CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits Mcl-1, leading to Bak/Bax activation and apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing this compound cytotoxicity using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare this compound Stock (in DMSO) E 5. Prepare Serial Dilutions of this compound A->E B 2. Culture & Harvest Cells (Logarithmic growth phase) C 3. Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) B->C D 4. Incubate for 24h (Allow cells to adhere) C->D F 6. Treat Cells with this compound (Include vehicle control - DMSO) D->F E->F G 7. Incubate for 24, 48, or 72h F->G H 8. Add MTT Reagent (10 µL of 5 mg/mL per well) G->H I 9. Incubate for 2-4h (Allow formazan formation) H->I J 10. Solubilize Formazan Crystals (Add 100 µL solubilization solution) I->J K 11. Read Absorbance at 570 nm J->K L 12. Calculate % Cell Viability K->L M 13. Plot Dose-Response Curve & Determine IC50 L->M

Caption: Standard workflow for an MTT-based cell cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a concentrated stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control group (medium with the same final concentration of DMSO as the highest this compound concentration). Also, include a "medium only" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding: Cell suspension was not homogenous.1. Ensure the cell suspension is thoroughly mixed before and during plating. Pipette up and down gently before dispensing into each well.
2. "Edge effect": Increased evaporation in the outer wells of the 96-well plate.2. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
3. Pipetting errors: Inaccurate dispensing of cells or reagents.3. Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to reduce variability in timing.
Low signal or poor dose-response 1. Suboptimal cell number: Too few or too many cells were seeded.1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
2. Incorrect incubation times: Insufficient time for the compound to act or for the MTT to be reduced.2. Optimize the drug incubation time (e.g., 24, 48, 72 hours) and the MTT incubation time (e.g., 2, 3, 4 hours).
3. Compound instability or precipitation: this compound may not be stable or soluble in the culture medium at the tested concentrations.3. Visually inspect the wells for any precipitate. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.
High background in "no cell" control wells 1. Compound interference: this compound may directly react with the MTT reagent.1. Run a control plate with this compound in cell-free medium to check for direct reduction of MTT by the compound.
2. Media components: Phenol red in the culture medium can interfere with absorbance readings.2. Use phenol red-free medium for the duration of the assay.
3. Contamination: Bacterial or fungal contamination can metabolize MTT.3. Ensure aseptic techniques. Check cultures for contamination before starting the experiment.

References

Technical Support Center: Enhancing the In Vivo Efficacy of ML363

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of ML363, a potent and selective inhibitor of the Ubiquitin-Activating Enzyme (UBA1/E1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets UBA1, the E1 enzyme that initiates the ubiquitination cascade. By inhibiting UBA1, this compound prevents the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes. This blockade of the ubiquitin-proteasome system (UPS) leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress, DNA damage, and ultimately apoptosis in cancer cells.[1][2][3][4][5]

Q2: What are the main challenges in achieving optimal this compound efficacy in vivo?

Like many small molecule inhibitors, the in vivo efficacy of this compound can be hampered by challenges related to its physicochemical properties. Poor aqueous solubility is a primary concern, which can lead to low bioavailability, inconsistent dosing, and potential precipitation at the injection site.[1][6] Furthermore, rapid metabolism and clearance can limit the exposure of the target tissue to the compound.

Q3: How can I improve the solubility and bioavailability of this compound for in vivo studies?

Several formulation strategies can be employed to enhance the solubility and bioavailability of this compound. These include the use of co-solvents, surfactants, and complexing agents. For instance, a formulation containing a mixture of DMSO, PEG 400, Solutol, and a citrate buffer has been shown to be effective for solubilizing other poorly soluble small molecules for in vivo use.

Q4: What are the recommended animal models for testing this compound in vivo?

The choice of animal model is critical and depends on the research question. For cancer studies, immunodeficient mouse models, such as NOD-SCID or NSG mice, are commonly used for xenograft studies with human cancer cell lines or patient-derived tumors.[7][8][9] These models allow for the evaluation of the direct anti-tumor effects of this compound.

Q5: What are potential off-target effects of this compound and how can they be assessed?

While this compound is reported to be a selective UBA1 inhibitor, it is crucial to evaluate potential off-target effects. This can be investigated through in vitro kinase panels and cellular thermal shift assays (CETSA) to assess binding to other proteins. In vivo, a thorough toxicological evaluation, including monitoring for weight loss, changes in behavior, and histopathological analysis of major organs, is essential.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and other UBA1 inhibitors.

Issue Potential Cause Troubleshooting Steps
High variability in tumor growth inhibition between animals in the same treatment group. 1. Inconsistent Formulation: Poorly dissolved compound leading to inaccurate dosing. 2. Administration Variability: Inconsistent injection volume or technique. 3. Tumor Heterogeneity: Natural variation in tumor establishment and growth.1. Optimize Formulation: Ensure this compound is fully dissolved. Use a fresh preparation for each experiment. Consider using a formulation with solubility enhancers (see Formulation Protocol). 2. Standardize Administration: Use precise injection volumes based on individual animal weight. Ensure consistent intraperitoneal (IP) or intravenous (IV) injection technique. 3. Increase Sample Size: A larger cohort of animals can help to mitigate the impact of individual tumor variability on statistical analysis.
Lack of significant anti-tumor efficacy at the tested doses. 1. Insufficient Drug Exposure: Poor bioavailability, rapid metabolism, or clearance. 2. Suboptimal Dosing Schedule: Dosing frequency may not be sufficient to maintain therapeutic concentrations. 3. Drug Resistance: The tumor model may have intrinsic or acquired resistance to UBA1 inhibition.1. Conduct Pharmacokinetic (PK) Studies: Determine the Cmax, T1/2, and AUC of this compound in plasma and tumor tissue to assess drug exposure. 2. Optimize Dosing Regimen: Based on PK data, adjust the dose and/or frequency of administration. Consider continuous infusion via osmotic pumps for more stable drug levels. 3. Investigate Resistance Mechanisms: Analyze downstream markers of UBA1 inhibition in tumor tissue (e.g., levels of ubiquitinated proteins) to confirm target engagement.
Observed toxicity (e.g., weight loss, lethargy) at therapeutic doses. 1. On-target Toxicity: Inhibition of UBA1 in normal tissues. 2. Off-target Effects: this compound may be inhibiting other kinases or cellular processes. 3. Vehicle Toxicity: The formulation vehicle may be causing adverse effects.1. Dose De-escalation: Reduce the dose to a maximum tolerated dose (MTD) and re-evaluate efficacy. 2. Assess Off-Target Effects: Perform in vitro profiling against a panel of kinases and other relevant targets. 3. Include Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between compound- and vehicle-related toxicity.

Data Presentation

Due to the limited availability of public quantitative in vivo data specifically for this compound, the following tables present illustrative data based on the known preclinical efficacy of the potent UBA1 inhibitor, TAK-243, in relevant cancer models. This data can serve as a benchmark for researchers designing and evaluating their own this compound in vivo studies.

Table 1: Illustrative In Vivo Efficacy of a UBA1 Inhibitor (TAK-243) in an Acute Myeloid Leukemia (AML) Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, IP, twice weekly1500 ± 250-
TAK-24310 mg/kg, IP, twice weekly750 ± 15050
TAK-24320 mg/kg, IP, twice weekly300 ± 10080

Data is illustrative and based on reported preclinical studies of TAK-243.[10]

Table 2: Illustrative Pharmacokinetic Parameters of a UBA1 Inhibitor in Mice

ParameterValue
Route of Administration Intraperitoneal (IP)
Dose 20 mg/kg
Cmax (Maximum Plasma Concentration) 5 µM
Tmax (Time to Cmax) 1 hour
T1/2 (Half-life) 4 hours
AUC (Area Under the Curve) 20 µM*h

This is a hypothetical pharmacokinetic profile for a small molecule UBA1 inhibitor and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Injection in Mice

This protocol describes a common method for formulating a poorly soluble compound like this compound for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • Solutol HS 15 (Kolliphor® HS 15), sterile

  • Citrate buffer (100 mM, pH 3.0), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the this compound completely. The volume of DMSO should be kept to a minimum, ideally 5-10% of the final formulation volume.

  • In a separate sterile tube, prepare the vehicle by mixing PEG 400, Solutol, and the citrate buffer in the desired ratio (e.g., 40% PEG 400, 10% Solutol, 40-45% citrate buffer).

  • Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it may require gentle warming or sonication.

  • The final formulation should be prepared fresh before each administration.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound.

Materials:

  • Cancer cell line of interest

  • 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)

  • Matrigel (or other appropriate extracellular matrix)

  • This compound formulation and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles for cell injection and drug administration

Procedure:

  • Culture the cancer cells to 80-90% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound formulation or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., intraperitoneal injection twice weekly).

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for pharmacodynamic markers).

Mandatory Visualizations

UBA1_Signaling_Pathway cluster_0 Ubiquitination Cascade Ub Ubiquitin UBA1 UBA1 (E1) Ub->UBA1 ATP ATP ATP->UBA1 AMP_PPi AMP + PPi UBA1->AMP_PPi E2 E2 Enzyme UBA1->E2 Ub Transfer This compound This compound This compound->UBA1 E3 E3 Ligase E2->E3 Ub_TargetProtein Ubiquitinated Target Protein E3->Ub_TargetProtein Ubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome Proteasome Ub_TargetProtein->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_1 Pre-clinical Evaluation Formulation 1. Formulation Development (Solubility Enhancement) MTD 2. Maximum Tolerated Dose (MTD) Study in Mice Formulation->MTD PK 3. Pharmacokinetic (PK) Study (Dose, Schedule Optimization) MTD->PK Efficacy 4. Xenograft Efficacy Study (Tumor Growth Inhibition) PK->Efficacy PD 5. Pharmacodynamic (PD) Analysis (Target Engagement in Tumor) Efficacy->PD Tox 6. Toxicology Assessment (Histopathology) Efficacy->Tox

References

Technical Support Center: Overcoming Resistance to MCT1 Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to Monocarboxylate Transporter 1 (MCT1) inhibitors in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MCT1 inhibitors?

A1: Monocarboxylate Transporter 1 (MCT1) is a protein responsible for transporting lactate and other monocarboxylates across the cell membrane. In many cancer cells, particularly those exhibiting high rates of glycolysis (the Warburg effect), MCT1 plays a crucial role in extruding lactate to maintain intracellular pH and support energy metabolism. MCT1 inhibitors block this transport, leading to intracellular lactate accumulation, a drop in intracellular pH, and subsequent disruption of glycolysis and cell death.[1][2] Some cancer cells also utilize MCT1 to take up lactate from the tumor microenvironment as a fuel source, a process that is also blocked by MCT1 inhibitors.[1][3][4]

Q2: My cancer cell line, which was initially sensitive to an MCT1 inhibitor (e.g., AZD3965, BAY-8002), has developed resistance. What are the common mechanisms of resistance?

A2: Acquired resistance to MCT1 inhibitors is a significant challenge. The most commonly observed mechanisms include:

  • Upregulation of alternative lactate transporters: Cancer cells can compensate for the loss of MCT1 function by upregulating the expression of other monocarboxylate transporters, most notably MCT4 (SLC16A3).[1][2][5] MCT4 is a high-capacity lactate exporter and its increased expression can effectively bypass the inhibitory effects of MCT1-specific drugs.

  • Metabolic reprogramming: Cells may adapt their metabolic pathways to reduce their reliance on glycolysis and lactate transport. This can involve shifting towards oxidative phosphorylation or utilizing alternative fuel sources.

  • Alterations in the tumor microenvironment: The metabolic symbiosis between different cell populations within a tumor can contribute to resistance. For instance, cancer-associated fibroblasts can provide lactate to cancer cells, and alterations in this interplay can influence drug sensitivity.

Q3: How can I determine if my resistant cell line has upregulated MCT4 expression?

A3: You can assess MCT4 expression at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): This method will quantify the relative abundance of SLC16A3 (the gene encoding MCT4) mRNA transcripts in your resistant cells compared to the parental, sensitive cells.

  • Western Blotting: This technique will allow you to detect and quantify the amount of MCT4 protein in cell lysates. An increase in the MCT4 protein band intensity in resistant cells would confirm upregulation.

  • Immunofluorescence (IF) or Immunohistochemistry (IHC): These methods can be used to visualize the localization and expression level of MCT4 protein within the cells or in tumor tissue sections.

Troubleshooting Guides

Problem 1: Decreased sensitivity to MCT1 inhibitor in a previously sensitive cell line.

Possible Cause & Solution Workflow

Caption: Troubleshooting workflow for decreased MCT1 inhibitor sensitivity.

Problem 2: Intrinsic resistance to MCT1 inhibitors in a new cancer cell line.

Possible Cause & Solution Workflow

Caption: Workflow for investigating intrinsic MCT1 inhibitor resistance.

Experimental Protocols

Cell Viability Assay (Dose-Response Curve)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an MCT1 inhibitor in sensitive and resistant cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of the MCT1 inhibitor. Remove the culture medium and add fresh medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the drug concentration. Calculate the IC50 value using a non-linear regression curve fit.

Data Presentation:

Cell LineMCT1 InhibitorIC50 (µM)Fold Resistance
ParentalAZD39650.51
ResistantAZD396510.220.4
Quantitative Real-Time PCR (qRT-PCR) for MCT1 and MCT4

Objective: To quantify the relative mRNA expression of SLC16A1 (MCT1) and SLC16A3 (MCT4) in sensitive and resistant cells.

Methodology:

  • RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • qRT-PCR: Perform real-time PCR using a thermocycler with SYBR Green or TaqMan probes. Use primers specific for SLC16A1, SLC16A3, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation:

GeneParental (Relative Expression)Resistant (Relative Expression)Fold Change (Resistant/Parental)
SLC16A1 (MCT1)1.00.90.9
SLC16A3 (MCT4)1.015.315.3
Western Blotting for MCT1 and MCT4

Objective: To detect and quantify the protein levels of MCT1 and MCT4.

Methodology:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for MCT1, MCT4, and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation:

ProteinParental (Normalized Intensity)Resistant (Normalized Intensity)Fold Change (Resistant/Parental)
MCT11.00.80.8
MCT41.012.512.5

Signaling Pathways and Logical Relationships

MCT1_Resistance_Pathway cluster_Cell Cancer Cell cluster_Resistance Resistance Mechanism MCT1_Inhibitor MCT1 Inhibitor (e.g., AZD3965) MCT1 MCT1 MCT1_Inhibitor->MCT1 Inhibits Intracellular_Lactate Intracellular Lactate MCT1_Inhibitor->Intracellular_Lactate Increases Lactate_out Lactate Efflux MCT1->Lactate_out Mediates Glycolysis Glycolysis Glycolysis->Intracellular_Lactate Produces Intracellular_Lactate->Lactate_out pH_decrease Intracellular pH Decrease Intracellular_Lactate->pH_decrease Leads to MCT4 MCT4 (Upregulated) MCT4_Lactate_out Lactate Efflux Intracellular_Lactate->MCT4_Lactate_out Bypasses MCT1 Blockade pH_decrease->Glycolysis Inhibits Cell_Death Cell Death pH_decrease->Cell_Death Induces MCT4->MCT4_Lactate_out Mediates

Caption: Mechanism of action of MCT1 inhibitors and a common resistance pathway.

References

Technical Support Center: Refinement of ML363 Delivery Methods for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UBL5 inhibitor, ML363, in animal studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Ubiquitin-like protein 5 (UBL5). It functions as an activator of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) signaling pathway. By inhibiting UBL5, this compound disrupts the normal cellular processes that suppress PERK activation. This leads to the induction of the Unfolded Protein Response (UPR) and can trigger ER stress-induced apoptosis. This mechanism is of interest in various research fields, including cancer biology and neurodegenerative diseases.

2. What are the key chemical properties of this compound?

Understanding the chemical properties of this compound is crucial for appropriate handling and formulation.

PropertyValueSource
PubChem CID 46940659PubChem
Molecular Formula C20H16N4O3SPubChem
Molecular Weight 392.4 g/mol PubChem
XLogP3 3.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 4PubChem
Exact Mass 392.0967 g/mol PubChem
Monoisotopic Mass 392.0967 g/mol PubChem
Topological Polar Surface Area 114 ŲPubChem
Heavy Atom Count 28PubChem
Complexity 647PubChem

3. What is the recommended starting dose for this compound in mice?

The optimal dose of this compound will depend on the specific animal model, the disease being studied, and the route of administration. A thorough dose-response study is always recommended. However, based on general practices for novel small molecules in preclinical studies, a starting dose in the range of 10-50 mg/kg can be considered for initial efficacy studies in mice.

4. How should I prepare a dosing solution of this compound?

Due to its predicted LogP value, this compound is likely to have poor aqueous solubility. Therefore, a suitable vehicle will be required for in vivo administration. A common approach for compounds with these characteristics is to first dissolve them in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution with a vehicle suitable for animal administration.

Troubleshooting Guide

Issue 1: My this compound solution is precipitating upon dilution.

  • Problem: The aqueous character of the final vehicle is too high, causing the hydrophobic this compound to fall out of solution.

  • Solution 1: Adjust the vehicle composition. Increase the percentage of co-solvents in your final formulation. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400 (polyethylene glycol 400), and saline or water. You can try different ratios, for example:

    • 10% DMSO, 40% PEG400, 50% Saline

    • 10% DMSO, 30% PEG300, 60% Saline

  • Solution 2: Use a surfactant. Adding a small amount of a biocompatible surfactant, such as Tween 80 (polysorbate 80) or Cremophor EL, can help to keep the compound in suspension. A typical concentration is 1-5%.

  • Solution 3: Consider an oil-based vehicle. For oral administration, this compound can be suspended in an oil such as corn oil or sesame oil. This requires vigorous mixing or sonication to ensure a uniform suspension before each administration.

Issue 2: I am observing signs of toxicity or distress in my animals after administration.

  • Problem: The vehicle itself, the concentration of the organic solvent, or the compound may be causing adverse effects.

  • Solution 1: Reduce the concentration of organic solvents. High concentrations of DMSO can be toxic to animals. Aim to keep the final concentration of DMSO below 10% for intraperitoneal injections and as low as possible for other routes.

  • Solution 2: Evaluate vehicle toxicity. Run a control group of animals that receive only the vehicle to distinguish between vehicle-related and compound-related toxicity.

  • Solution 3: Lower the dose of this compound. If toxicity is observed at the initial dose, perform a dose de-escalation study to find the maximum tolerated dose (MTD).

  • Solution 4: Change the route of administration. Some routes of administration are better tolerated than others. If you are seeing local irritation with intraperitoneal injections, consider switching to oral gavage.

Issue 3: I am not observing the expected biological effect.

  • Problem: The compound may not be reaching the target tissue at a sufficient concentration, or it may be rapidly metabolized and cleared.

  • Solution 1: Increase the dose. If no toxicity is observed, a dose-escalation study can be performed to determine if a higher dose elicits the desired effect.

  • Solution 2: Increase the dosing frequency. Depending on the pharmacokinetic profile of this compound, more frequent administration (e.g., twice daily) may be necessary to maintain therapeutic concentrations.

  • Solution 3: Change the route of administration. The bioavailability of a compound can vary significantly depending on the route of administration. Intraperitoneal or intravenous injections generally lead to higher bioavailability than oral gavage.

  • Solution 4: Perform pharmacokinetic studies. To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model, it is highly recommended to conduct pharmacokinetic (PK) studies. This will provide valuable data on the compound's half-life and exposure in the plasma and target tissues.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension in 0.5% Methylcellulose)

  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose in sterile water

    • Mortar and pestle

    • Balance

    • Spatula

    • Sterile conical tube

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose solution to create a smooth paste.

    • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing to ensure a uniform suspension.

    • Transfer the suspension to a sterile conical tube.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solubilized Formulation)

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • PEG400 (Polyethylene glycol 400), sterile

    • Sterile saline (0.9% NaCl)

    • Sterile conical tubes

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.

    • In a separate sterile conical tube, prepare the final vehicle by mixing PEG400 and sterile saline. For a final formulation of 10% DMSO, 40% PEG400, and 50% saline, first mix the PEG400 and saline.

    • Slowly add the this compound/DMSO stock solution to the PEG400/saline mixture while vortexing to prevent precipitation.

    • The final solution should be clear. If any precipitation occurs, the formulation may need to be adjusted.

Signaling Pathway and Experimental Workflow Diagrams

ML363_Signaling_Pathway cluster_ER Endoplasmic Reticulum PERK PERK Apoptosis ER Stress-Induced Apoptosis PERK->Apoptosis Activates UBL5 UBL5 UBL5->PERK Inhibits This compound This compound This compound->UBL5 Inhibits

This compound inhibits UBL5, leading to activation of the PERK pathway and subsequent apoptosis.

Experimental_Workflow start Start: Hypothesis (this compound has in vivo efficacy) formulation 1. This compound Formulation (e.g., suspension or solution) start->formulation animal_model 2. Animal Model Selection (e.g., xenograft mouse model) formulation->animal_model administration 3. Administration (Oral Gavage or IP Injection) animal_model->administration monitoring 4. Monitor Animal Health & Tumor Growth administration->monitoring data_collection 5. Data Collection (Tumor volume, body weight) monitoring->data_collection analysis 6. Data Analysis (Statistical significance) data_collection->analysis conclusion Conclusion: Efficacy of this compound Determined analysis->conclusion

A typical experimental workflow for evaluating the in vivo efficacy of this compound.

ML363 Technical Support Center: Troubleshooting Long-Term Cell Culture Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML363 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, non-electrophilic activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[2][3] this compound is thought to disrupt the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of a wide array of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1).[2][5]

Q2: What are the potential long-term consequences of sustained Nrf2 activation with this compound?

While short-term activation of Nrf2 is generally considered protective against oxidative stress, persistent activation in long-term culture can have ambiguous and context-dependent effects.[6] In normal cells, modest, long-term Nrf2 activation may enhance cytoprotection.[6] However, in some contexts, particularly in cancer cell lines, permanent Nrf2 upregulation has been associated with increased resistance to chemotherapy and radiotherapy, and may even support tumor progression by suppressing oxidative stress and promoting cell proliferation.[6][7] It is also important to consider that prolonged passaging of cell lines can lead to genetic drift and heterogeneity, which may alter the cellular response to long-term this compound treatment.[8][9]

Q3: How stable is this compound in cell culture media?

The stability of any small molecule in cell culture media can be influenced by several factors, including the composition of the media, temperature, and pH.[10] Components within the media, such as L-glutamine, can degrade over time, potentially altering the media's properties and affecting the stability of dissolved compounds.[11] It is recommended to prepare fresh this compound-containing media for long-term experiments and to minimize repeated warming and cooling of the media stock.[11][12]

Troubleshooting Guide

Issue 1: Decreased or Loss of this compound Efficacy Over Time

Possible Cause Suggested Solution
This compound Degradation Prepare fresh this compound stock solutions and add to fresh culture medium before each media change. Avoid repeated freeze-thaw cycles of the stock solution.
Cellular Adaptation/Resistance Cells may adapt to sustained Nrf2 activation. Consider intermittent dosing schedules (e.g., 24h on, 48h off) to prevent the development of resistance.
Changes in Cell Phenotype Long-term culture can lead to phenotypic drift.[8] Regularly check for changes in cell morphology and key protein markers. It may be necessary to restart cultures from a new, low-passage vial of cells.[13]
Mycoplasma Contamination Mycoplasma can alter cellular responses.[8] Regularly test your cell cultures for mycoplasma contamination.

Issue 2: Observed Cytotoxicity or Reduced Cell Proliferation

Possible Cause Suggested Solution
High this compound Concentration The optimal concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experiment duration.
Off-Target Effects At high concentrations, small molecules can have off-target effects. Lower the concentration of this compound or consider using an alternative Nrf2 activator with a different chemical structure.
Nutrient Depletion in Media Rapidly proliferating cells can deplete nutrients in the media, leading to cell stress and death.[14] Ensure regular media changes, especially in long-term cultures.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%).

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Suggested Solution
Variability in Cell Passages Use cells within a consistent and defined passage number range for all experiments to minimize variability due to genetic drift.[9][13]
Inconsistent this compound Preparation Prepare a large batch of this compound stock solution to be used across all related experiments to ensure consistency.
Media and Supplement Variability Use the same lot of media and supplements (e.g., FBS) for the duration of the experiment, as lot-to-lot variability can affect cell growth and response.[11]
Experimental Technique Ensure consistent cell seeding densities and media change schedules.[15]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A typical starting range could be from 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Treatment: Remove the old medium from the cells and add the this compound-containing or vehicle control medium.

  • Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 72 hours, 1 week), ensuring to change the media with freshly prepared this compound at your regular feeding schedule.

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay such as MTT, XTT, or a live/dead cell staining kit.

  • Data Analysis: Plot cell viability against the log of the this compound concentration to determine the EC50 (effective concentration for 50% response) and the optimal non-toxic concentration range.

Protocol 2: Assessing Nrf2 Activation via Western Blot for HO-1

  • Cell Treatment: Treat cells with the predetermined optimal concentration of this compound for various time points (e.g., 6, 12, 24, 48, 72 hours) to assess the kinetics of Nrf2 activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against HO-1. Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the fold-change in HO-1 expression.

Visualizations

Nrf2_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 Cul3->Nrf2 Ubiquitination Ub Ubiquitin ARE ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Nrf2_n->ARE Binds

Caption: this compound mechanism of action on the Nrf2 signaling pathway.

Troubleshooting_Workflow Start Issue with this compound in Long-Term Culture Check_Efficacy Is there a loss of efficacy? Start->Check_Efficacy Check_Toxicity Is there cytotoxicity? Check_Efficacy->Check_Toxicity No Degradation Assess this compound stability. Prepare fresh solutions. Check_Efficacy->Degradation Yes Check_Reproducibility Are results inconsistent? Check_Toxicity->Check_Reproducibility No Concentration Perform dose-response. Lower concentration. Check_Toxicity->Concentration Yes Variability Standardize cell passage, reagents, and techniques. Check_Reproducibility->Variability Yes Mycoplasma Test for mycoplasma. Check_Reproducibility->Mycoplasma No Adaptation Consider intermittent dosing. Check for resistance. Degradation->Adaptation Adaptation->Mycoplasma Off_Target Consider alternative Nrf2 activators. Concentration->Off_Target Off_Target->Mycoplasma Variability->Mycoplasma End Problem Resolved Mycoplasma->End

Caption: A logical workflow for troubleshooting common this compound issues.

References

Technical Support Center: Mitigating Batch-to-Batch Variability of ML363

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPC4/5 inhibitor, ML363. The following information is designed to help users identify and mitigate issues arising from batch-to-batch variability and ensure the reproducibility of their experimental results.

I. Troubleshooting Guides

This section offers step-by-step guidance for common problems encountered during the use of this compound.

Issue 1: Inconsistent or lower-than-expected potency of this compound in functional assays.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a new, unopened vial.

      • Analytical Chemistry: If the issue persists, consider analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity and integrity of the compound from different batches.

      • Proper Storage: Ensure this compound is stored as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Possible Cause 2: Variability in Assay Conditions.

    • Troubleshooting Steps:

      • Standardize Protocols: Ensure all experimental parameters, including cell density, incubation times, and reagent concentrations, are consistent across experiments.

      • Control for Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be kept constant and at a low level (typically <0.5%) in all experimental wells.

      • Positive Controls: Include a known TRPC4/5 inhibitor with a well-characterized potency as a positive control to validate the assay performance.

  • Possible Cause 3: Batch-to-Batch Differences in Purity or Physical Form.

    • Troubleshooting Steps:

      • Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch of this compound to verify its purity and identity.

      • Solubility Checks: Visually inspect for any precipitation when preparing solutions. Different batches may exhibit slight variations in solubility due to differences in crystalline form (polymorphism).

      • Dose-Response Curves: Perform a full dose-response curve for each new batch to determine its IC50 value in your specific assay. This will allow for normalization between batches.

Logical Flow for Troubleshooting Inconsistent Potency

G start Start: Inconsistent this compound Potency check_storage Verify Proper Storage (-20°C/-80°C, protected from light) start->check_storage new_stock Prepare Fresh Stock Solution check_storage->new_stock analytical_chem Perform HPLC/LC-MS Analysis new_stock->analytical_chem If issue persists assay_conditions Review Assay Protocol Standardization analytical_chem->assay_conditions Purity >95% end_degradation Conclusion: Compound Degradation Likely analytical_chem->end_degradation Purity <95% or degradation products present positive_control Include a Known Inhibitor as a Positive Control assay_conditions->positive_control batch_info Obtain Certificate of Analysis for Each Batch positive_control->batch_info Positive control also shows variability end_assay_variability Conclusion: Assay Variability is the Likely Cause positive_control->end_assay_variability Positive control shows expected activity solubility_test Check for Solubility Differences batch_info->solubility_test dose_response Generate Dose-Response Curve for Each New Batch solubility_test->dose_response end_batch_variability Conclusion: Intrinsic Batch-to-Batch Variability dose_response->end_batch_variability

Caption: Troubleshooting workflow for inconsistent this compound potency.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability for a small molecule like this compound?

A1: Batch-to-batch variability in small molecules can arise from several factors during synthesis and purification.[1][2][3] These include:

  • Purity: Minor differences in the levels of impurities or residual solvents.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility, stability, and bioavailability.[1]

  • Synthesis Byproducts: Incomplete reactions or side reactions can lead to the presence of structurally related impurities that may have off-target effects or interfere with the activity of this compound.

  • Handling and Storage: Differences in packaging, shipping, and storage conditions can impact the stability of the compound.

Q2: How should I prepare and store stock solutions of this compound to ensure stability?

A2: To maintain the integrity of your this compound stock solutions, follow these best practices:[4]

  • Equilibrate to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature to prevent moisture condensation.

  • Use Anhydrous Solvent: Dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Complete Dissolution: Ensure the compound is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.

  • Storage Conditions: Store stock solutions at -80°C for long-term storage, protected from light.

Q3: What quality control measures should I perform when receiving a new batch of this compound?

A3: Upon receiving a new batch of this compound, it is recommended to perform the following quality control checks:

  • Review the Certificate of Analysis (CoA): Check the purity data (e.g., by HPLC or NMR) and confirm it meets your experimental requirements (typically >95%).

  • Visual Inspection: Examine the physical appearance of the solid compound for any inconsistencies in color or texture compared to previous batches.

  • Solubility Test: Confirm that the compound dissolves as expected in the recommended solvent.

  • Functional Assay: Perform a dose-response experiment to confirm the IC50 of the new batch is consistent with previous batches in your assay.

Q4: Can the source of this compound (i.e., different suppliers) contribute to variability?

A4: Yes, different suppliers may use distinct synthetic routes and purification methods, which can result in variations in the impurity profile and physical properties of the final compound. Whenever possible, it is advisable to source this compound from the same reputable supplier for the duration of a study to minimize this source of variability. If switching suppliers is unavoidable, a thorough validation of the new source, including the quality control measures mentioned above, is essential.

III. Quantitative Data

The following table summarizes the potency of several known TRPC4/5 inhibitors for comparative purposes. Data for new batches of this compound should be generated and compared to these benchmarks.

CompoundTarget(s)IC50Assay TypeCell LineActivatorReference
ML204 TRPC4, TRPC5~1 µMCalcium InfluxHEK293-TRPC4DAMGO[5][6]
HC-070 TRPC4, TRPC51-6 nM (TRPC4)Patch ClampT-Rex-293-hTRPC4βEnglerin A / GTPγS[7]
GFB-8438 TRPC4, TRPC50.18 µM (hTRPC5)Patch ClampHEK293-hTRPC5Rosiglitazone[8]
Clemizole TRPC51.1 µM (mTRPC5)Calcium InfluxHEK293-mTRPC5Riluzole[9]

IV. Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay to Assess this compound Potency

This protocol describes a fluorescent-based calcium imaging experiment to measure the inhibitory effect of this compound on TRPC4/5 channels.

  • Materials:

    • HEK293 cells stably expressing human TRPC4 or TRPC5.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Physiological buffer (e.g., HBSS).

    • TRPC4/5 activator (e.g., Englerin A).

    • This compound stock solution (e.g., 10 mM in DMSO).

  • Procedure:

    • Cell Plating: Seed TRPC4/5-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.

    • Dye Loading: Wash cells with HBSS and then incubate with Fluo-4 AM and Pluronic F-127 in HBSS for 45-60 minutes at 37°C.

    • Compound Incubation: Wash cells to remove excess dye. Add serial dilutions of this compound in HBSS to the wells and incubate for 15-30 minutes.

    • Calcium Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence signal, then inject the TRPC4/5 activator and continue recording to measure the change in intracellular calcium.

    • Data Analysis: Calculate the change in fluorescence and normalize the data to vehicle control. Plot the normalized response against this compound concentration to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method to directly measure the effect of this compound on TRPC4/5-mediated ion currents.

  • Materials:

    • TRPC4/5-expressing cells.

    • Patch-clamp setup.

    • Borosilicate glass capillaries.

    • Extracellular and intracellular recording solutions.

    • TRPC4/5 activator.

    • This compound and vehicle.

  • Procedure:

    • Recording Setup: Establish a whole-cell patch-clamp configuration on a TRPC4/5-expressing cell.

    • Baseline Current: Hold the cell at -60 mV and apply a voltage ramp or step protocol to record baseline currents.

    • Channel Activation: Perfuse the cell with a TRPC4/5 activator to induce a stable current.

    • Inhibitor Application: Once a stable current is achieved, co-perfuse with the desired concentration of this compound.

    • Data Recording: Record the inhibition of the current. A washout step can be included to assess reversibility.

    • Data Analysis: Measure the current amplitude before and after this compound application to determine the percentage of inhibition.

V. Signaling Pathway and Workflow Diagrams

TRPC4/5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to the activation of TRPC4 and TRPC5 channels, which are the targets of this compound.

G cluster_membrane Plasma Membrane GPCR Gq/11-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC activates TRPC4_5 TRPC4/5 Channel PLC->TRPC4_5 activates (via DAG/IP3 depletion of PIP2) PIP2 PIP2 PLC->PIP2 hydrolyzes Ca_influx Ca2+ Influx TRPC4_5->Ca_influx mediates DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Agonist Agonist Agonist->GPCR activates Downstream Downstream Cellular Responses Ca_influx->Downstream This compound This compound This compound->TRPC4_5 inhibits

Caption: TRPC4/5 activation pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Batch Validation

This diagram outlines a logical workflow for validating a new batch of this compound.

G start Receive New Batch of this compound review_coa Review Certificate of Analysis (CoA) start->review_coa visual_solubility Visual Inspection and Solubility Check review_coa->visual_solubility prepare_stock Prepare Fresh Stock Solution and Aliquot visual_solubility->prepare_stock functional_assay Perform Functional Assay (e.g., Calcium Imaging) prepare_stock->functional_assay dose_response Generate Dose-Response Curve and Determine IC50 functional_assay->dose_response compare_ic50 Compare IC50 to Previous Batches/Reference Data dose_response->compare_ic50 accept_batch Accept Batch for Use in Experiments compare_ic50->accept_batch IC50 is consistent reject_batch Reject Batch / Contact Supplier compare_ic50->reject_batch IC50 is significantly different

Caption: Workflow for the validation of a new batch of this compound.

References

Validation & Comparative

Validating ML363 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies hinges on robust validation of a compound's engagement with its intended molecular target within a cellular context. ML363, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), represents a promising therapeutic candidate. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of this compound, offering insights into their principles, experimental protocols, and data interpretation. We will compare the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL), providing a framework for selecting the most appropriate method for your research needs.

Mcl-1 Signaling Pathway

Mcl-1 is a crucial regulator of the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing their activation and the subsequent permeabilization of the mitochondrial outer membrane, which would otherwise lead to the release of cytochrome c and caspase activation.[1][2] this compound and other Mcl-1 inhibitors are designed to bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and thereby promoting apoptosis in cancer cells dependent on Mcl-1 for survival.

Mcl1_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mcl1 Mcl-1 Bak Bak Mcl1->Bak sequesters Bim Bim Mcl1->Bim sequesters Bak->MOMP induces Bim->MOMP induces This compound This compound (Mcl-1 Inhibitor) This compound->Mcl1 inhibits

Caption: Mcl-1 signaling pathway and the inhibitory action of this compound.

Comparison of Target Engagement Validation Methods

Choosing the optimal method for validating this compound target engagement depends on several factors, including the availability of specific reagents, desired throughput, and the specific experimental question. The following table provides a comparative summary of CETSA, DARTS, and PAL.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.Ligand binding protects the target protein from proteolytic degradation.A photoreactive analog of the drug forms a covalent bond with the target upon UV irradiation.
Compound Modification Not required.Not required.Requires synthesis of a photoreactive probe.
Primary Readout Quantification of soluble target protein after heat treatment (e.g., Western Blot, Mass Spectrometry).Quantification of intact target protein after protease treatment (e.g., Western Blot, Mass Spectrometry).Detection of covalently labeled target protein (e.g., Western Blot, Mass Spectrometry).
Throughput Can be adapted for high-throughput screening.Moderate throughput, suitable for validation.Lower throughput, often used for target identification.
Quantitative Data Thermal shift (ΔTm) and EC50 for target stabilization.EC50 for protection against proteolysis.Identification of binding site, relative labeling efficiency.
Key Advantages Label-free, reflects intracellular binding in a physiological context.Label-free, does not require compound modification.Provides direct evidence of binding and can identify the binding site.
Key Limitations Not all proteins exhibit a clear thermal shift; may not work for membrane proteins.Dependent on protease accessibility of the target protein; may not be suitable for all targets.Requires chemical synthesis and validation of the probe; potential for off-target labeling.

Quantitative Data for Mcl-1 Inhibitors

InhibitorMethodCell LineQuantitative ReadoutReference
AMG-176 CETSAHCT116Markedly protected endogenous Mcl-1 from heat-induced denaturation[3]
S63845 CETSAHCT116Markedly protected endogenous Mcl-1 from heat-induced denaturation[3][4]
A-1210477 CETSA-Dose-dependent thermal stabilization of Mcl-1[5]
AMG-176 Binding Affinity (IC50)-0.04 µM (biochemical)[6]
S63845 Binding Affinity (Kd)-0.19 nM (biochemical)[7][8]
A-1210477 Binding Affinity (Ki)-0.45 nM (biochemical)[9]
AMG-176 Cellular Activity (IC50)MOLM-131-10 nM[10]
S63845 Cellular Activity (IC50)H929<0.1 µM[4]
A-1210477 Cellular Activity (IC50)MOLM-131-10 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. While these protocols are based on the successful application for other Mcl-1 inhibitors, they can be adapted for the validation of this compound.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from a study validating the target engagement of Mcl-1 inhibitors S63845 and AMG176.[3]

Experimental Workflow:

CETSA_Workflow A 1. Cell Treatment (this compound or DMSO) B 2. Cell Harvest and Resuspension A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Separation of Soluble Fraction D->E F 6. Protein Quantification and Western Blot for Mcl-1 E->F

Caption: CETSA experimental workflow.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HCT116) to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 2 hours.

  • Cell Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells using freeze-thaw cycles (e.g., 4 cycles of freezing in dry ice/ethanol and thawing at 37°C).[3]

  • Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 45-65°C) for 3 minutes, followed by immediate cooling on ice.

  • Fractionation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of soluble Mcl-1 by Western blotting using a specific anti-Mcl-1 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Mcl-1 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This is a general protocol that can be adapted for this compound and Mcl-1.

DARTS_Workflow A 1. Cell Lysate Preparation B 2. Incubation (this compound or DMSO) A->B C 3. Protease Digestion B->C D 4. Stop Digestion C->D E 5. SDS-PAGE and Western Blot for Mcl-1 D->E

Caption: Photo-affinity labeling experimental workflow.

Methodology:

  • Probe Synthesis: Synthesize a photo-affinity probe of this compound by incorporating a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a click chemistry handle).

  • Cellular Labeling: Incubate cells with the this compound photo-affinity probe.

  • UV Crosslinking: Expose the cells to UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to interacting proteins.

  • Cell Lysis and Enrichment: Lyse the cells and, if a biotin tag was used, enrich the labeled proteins using streptavidin beads.

  • Analysis: Analyze the enriched proteins by Western blotting with an anti-Mcl-1 antibody or by mass spectrometry to identify the labeled proteins.

  • Data Analysis: The presence of a band corresponding to Mcl-1 in the Western blot or its identification by mass spectrometry confirms direct binding.

Logical Framework for Method Selection

The choice of a target validation method is a critical decision in the drug discovery pipeline. The following diagram illustrates a logical workflow to guide this selection process.

Method_Selection Start Start: Validate this compound Target Engagement Q1 Is a photo-affinity probe of this compound available? Start->Q1 PAL Use Photo-affinity Labeling (PAL) for direct binding evidence and binding site identification. Q1->PAL Yes Q2 Is the primary goal to confirm intracellular binding without compound modification? Q1->Q2 No End End: Target Engagement Validated PAL->End CETSA Use Cellular Thermal Shift Assay (CETSA) for a label-free, physiological assessment. Q2->CETSA Yes DARTS Use Drug Affinity Responsive Target Stability (DARTS) as an alternative label-free method. Q2->DARTS Consider as an alternative CETSA->End DARTS->End

Caption: Logical workflow for selecting a target validation method.

By carefully considering the principles, advantages, and limitations of each method, researchers can confidently select and execute the most appropriate strategy to validate the cellular target engagement of this compound, a crucial step in its development as a potential cancer therapeutic.

References

A Comparative Guide to KIAA1363 Inhibitors: ML363 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML363 (also known as JW480) and other inhibitors of KIAA1363 (also referred to as AADACL1 or NCEH1), a serine hydrolase implicated in cancer progression and ether lipid metabolism. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and application of these chemical probes.

Quantitative Comparison of KIAA1363 Inhibitors

The following table summarizes the reported inhibitory potencies (IC50 values) of various compounds against KIAA1363. It is important to note that the experimental conditions, such as the biological system (e.g., cell lysate, membrane homogenate, or in situ) and the species (human or mouse), can significantly influence the apparent IC50 values. Therefore, direct comparisons across different studies should be made with caution.

InhibitorTarget SpeciesAssay SystemIC50 (nM)Selectivity NotesReference(s)
This compound (JW480) HumanPC3 cell lysate (in vitro)12Highly selective for KIAA1363 over other serine hydrolases like FAAH and HSL. Some cross-reactivity with carboxylesterases has been noted.[1]
HumanPC3 cells (in situ)6-12[1]
MouseBrain membrane homogenate20[1]
AS115 Not SpecifiedNot Specified-A non-selective KIAA1363 inhibitor.[2]
WWL38 MouseBrain proteome~200Exhibits cross-reactivity with hormone-sensitive lipase (HSL) and acetylcholinesterase (AChE).[1]
JW148 MouseBrain proteome~200Shows cross-reactivity with HSL and AChE.[1]
Chlorpyrifos oxon MouseNot Specified-A potent, non-selective organophosphate inhibitor of serine hydrolases.[2]
Paraoxon MurineNot Specified17An unspecific organophosphate inhibitor.

KIAA1363 Signaling Pathway in Cancer

KIAA1363 plays a crucial role in a pro-tumorigenic ether lipid signaling pathway. It hydrolyzes 2-acetyl monoalkylglycerol ether (2-acetyl MAGE), a key metabolic intermediate. The product of this reaction, monoalkylglycerol ether (MAGE), can be further metabolized to produce bioactive lipids, including alkyl-lysophosphatidic acid (alkyl-LPA). Elevated levels of alkyl-LPA are associated with increased cancer cell migration, invasion, and survival. Inhibition of KIAA1363 disrupts this pathway, leading to a reduction in pro-tumorigenic signaling.[1][2]

KIAA1363_Signaling_Pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_effects Cellular Effects Fatty_Alcohol Fatty Alcohol Alkyl_DHAP Alkyl-DHAP Fatty_Alcohol->Alkyl_DHAP DHAP DHAP DHAP->Alkyl_DHAP 2_acetyl_MAGE 2-acetyl monoalkylglycerol ether (2-acetyl MAGE) Alkyl_DHAP->2_acetyl_MAGE Multiple Steps KIAA1363 KIAA1363 (AADACL1/NCEH1) 2_acetyl_MAGE->KIAA1363 MAGE monoalkylglycerol ether (MAGE) KIAA1363->MAGE Hydrolysis Alkyl_LPA alkyl-lysophosphatidic acid (alkyl-LPA) MAGE->Alkyl_LPA Further Metabolism Cancer_Progression Increased Cancer Cell Migration, Invasion, & Survival Alkyl_LPA->Cancer_Progression Promotes This compound This compound (JW480) This compound->KIAA1363 Inhibition

KIAA1363-mediated ether lipid signaling pathway in cancer.

Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample. The workflow involves pre-incubating the proteome with the inhibitor of interest before adding a broad-spectrum activity-based probe that covalently labels the active sites of a class of enzymes. The reduction in probe labeling of the target enzyme indicates the inhibitory activity of the test compound.

ABPP_Workflow Proteome Proteome (e.g., cell lysate, tissue homogenate) Incubation1 Pre-incubation Proteome->Incubation1 Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation1 Incubation2 Probe Labeling Incubation1->Incubation2 Probe Activity-Based Probe (e.g., FP-Rhodamine) Probe->Incubation2 Analysis Analysis (SDS-PAGE, Mass Spectrometry) Incubation2->Analysis Result Quantification of Target Engagement Analysis->Result

General workflow for competitive Activity-Based Protein Profiling.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for KIAA1363

This protocol is adapted from methodologies used to characterize KIAA1363 inhibitors.[1]

Materials:

  • Proteome source (e.g., PC3 cancer cell lysate or mouse brain membrane homogenate)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Activity-based probe: Fluorophosphonate-rhodamine (FP-Rh)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

  • Phosphate-buffered saline (PBS)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Proteome Preparation:

    • For cell lysates, harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., PBS) by sonication or dounce homogenization on ice.

    • For tissue homogenates, homogenize the tissue in PBS on ice.

    • Centrifuge the lysate/homogenate to pellet cellular debris. Collect the supernatant (for soluble proteome) or the membrane pellet (resuspended in PBS) for analysis.

    • Determine the protein concentration of the proteome preparation.

  • Inhibitor Incubation:

    • Dilute the proteome to a final concentration of 1 mg/mL in PBS.

    • In separate microcentrifuge tubes, add the test inhibitor at various concentrations (e.g., a serial dilution from 100 µM to 1 pM) to 50 µL of the diluted proteome. For a negative control, add an equivalent volume of DMSO.

    • Incubate the samples for 30 minutes at 37°C.

  • Activity-Based Probe Labeling:

    • Add the FP-Rh probe to each sample to a final concentration of 1 µM.

    • Incubate for 1 hour at room temperature.

  • SDS-PAGE Analysis:

    • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Data Acquisition and Analysis:

    • Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for rhodamine.

    • KIAA1363 will appear as a fluorescent band at approximately 45-50 kDa.

    • Quantify the fluorescence intensity of the KIAA1363 band in each lane.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

2-acetyl MAGE Hydrolase Activity Assay

This assay measures the enzymatic activity of KIAA1363 by quantifying the hydrolysis of its substrate, 2-acetyl monoalkylglycerol ether (2-acetyl MAGE).

Materials:

  • KIAA1363-containing sample (e.g., cell lysate, purified enzyme)

  • Test inhibitor (e.g., this compound)

  • Substrate: 2-acetyl-C16:0-MAGE (or other fatty acid chain variants)

  • Quenching solution (e.g., 2:1 chloroform:methanol)

  • Internal standard (e.g., a structurally similar lipid not present in the sample)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microcentrifuge tube, pre-incubate the KIAA1363-containing sample with the test inhibitor at various concentrations (or DMSO for control) in a suitable assay buffer for 30 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the 2-acetyl MAGE substrate to a final concentration in the low micromolar range.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C. The reaction time should be within the linear range of product formation.

  • Reaction Quenching and Lipid Extraction:

    • Stop the reaction by adding a volume of quenching solution (e.g., 2:1 chloroform:methanol).

    • Add the internal standard.

    • Vortex the mixture thoroughly.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Sample Analysis:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the product (MAGE) formed.

  • Data Analysis:

    • Normalize the amount of product formed to the internal standard.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.

References

A Comparative Analysis of KIAA1363 Inhibitors: JW480, WWL38, and AS115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research, the serine hydrolase KIAA1363 (also known as AADACL1 or NCEH1) has emerged as a compelling therapeutic target. Its elevated expression in aggressive cancer cells and its role in promoting tumorigenic lipid signaling pathways have spurred the development of potent inhibitors. This guide provides a detailed comparison of three such inhibitors: JW480, a highly potent and selective agent, and two first-generation inhibitors, WWL38 and AS115.

Potency and Selectivity: A Quantitative Comparison

The inhibitory potency of JW480, WWL38, and AS115 against KIAA1363 has been determined using competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, are summarized in the table below. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (in vitro, mouse brain proteome)Selectivity Notes
JW480 KIAA1363~20 nM[1][2]Highly selective. No significant inhibition of other serine hydrolases such as FAAH, HSL, and AChE at concentrations effective against KIAA1363.[1]
WWL38 KIAA1363~200 nM[1]Moderately potent. Exhibits some cross-reactivity with hormone-sensitive lipase (HSL) and acetylcholinesterase (AChE).[1]
AS115 KIAA1363Not explicitly quantified in direct comparison, but less potent than JW480.Known to inhibit fatty acid amide hydrolase (FAAH) in addition to KIAA1363.[1][3]

Mechanism of Action and Signaling Pathway

JW480, WWL38, and AS115 are all carbamate-based inhibitors that are believed to act irreversibly by carbamoylating the active site serine nucleophile of KIAA1363.[1] KIAA1363 plays a crucial role in the hydrolysis of 2-acetyl monoalkylglycerol ethers (2-acetyl MAGEs). By inhibiting KIAA1363, these compounds prevent the breakdown of 2-acetyl MAGEs, leading to a reduction in the levels of monoalkylglycerol ethers (MAGEs).[1][3] This disruption of the KIAA1363-MAGE signaling pathway has been shown to impair cancer cell migration, invasion, and in vivo tumor growth.[1]

KIAA1363_Signaling_Pathway KIAA1363 Signaling Pathway and Inhibition cluster_Inhibitors Inhibitors cluster_Pathway Cellular Pathway JW480 JW480 KIAA1363 KIAA1363 (Serine Hydrolase) JW480->KIAA1363 Inhibition WWL38 WWL38 WWL38->KIAA1363 Inhibition AS115 AS115 AS115->KIAA1363 Inhibition MAGEs MAGEs KIAA1363->MAGEs Hydrolysis Two_Acetyl_MAGE 2-acetyl MAGEs Two_Acetyl_MAGE->KIAA1363 Substrate Downstream Downstream Signaling (e.g., Cancer Cell Migration, Invasion) MAGEs->Downstream ABPP_Workflow Competitive ABPP Workflow Proteome Proteome (e.g., mouse brain lysate) Inhibitor Inhibitor Incubation (Varying Concentrations) Proteome->Inhibitor Probe Activity-Based Probe (e.g., FP-Rh) Labeling Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Scan Fluorescence Gel Scanning SDS_PAGE->Scan Analysis IC50 Determination Scan->Analysis

References

Validating the Effects of KIAA1363 Inhibition: A Comparative Guide to Genetic Knockdown and Pharmacological Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for validating the functional effects of targeting the enzyme KIAA1363 (also known as Arylacetamide Deacetylase-Like 1 or AADACL1): genetic knockdown using short hairpin RNA (shRNA) and pharmacological inhibition with the potent and selective inhibitor, JW480. As the initial query mentioned ML363, it is important to clarify that the predominant and well-validated selective inhibitor for KIAA1363 in the scientific literature is JW480, which will be the focus of this guide.

The data presented herein demonstrates a strong correlation between the phenotypic effects observed upon genetic silencing of KIAA1363 and those induced by JW480, providing robust validation for the inhibitor's on-target activity. This guide will delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear and objective resource for researchers in the field.

Data Presentation: Quantitative Comparison of KIAA1363 Knockdown and JW480 Inhibition

The following tables summarize the quantitative data from studies in human prostate cancer cell lines (PC3 and DU145), directly comparing the efficacy of shRNA-mediated knockdown of KIAA1363 with the effects of treatment with the small molecule inhibitor JW480.

Table 1: Effect on KIAA1363 Enzymatic Activity

MethodCell LineTargetConcentration/Method% Reduction in 2-acetyl MAGE Hydrolase ActivityCitation
Pharmacological InhibitionPC3KIAA13631 µM JW480 (48h)~100%
Pharmacological InhibitionDU145KIAA13631 µM JW480 (48h)~100%
Genetic KnockdownPC3KIAA1363Stable shRNA>70%

Table 2: Effect on Downstream Metabolite Levels

MethodCell LineMetaboliteConcentration/Method% Reduction in MAGE LevelsCitation
Pharmacological InhibitionPC3Monoalkylglycerol ether (MAGE)1 µM JW480 (48h)Significant Reduction
Pharmacological InhibitionDU145Monoalkylglycerol ether (MAGE)1 µM JW480 (48h)Significant Reduction
Genetic KnockdownPC3Monoalkylglycerol ether (MAGE)Stable shRNASignificant Reduction**

**p < 0.01 compared to control. **Exact percentage not provided, but stated as a significant reduction.

Table 3: Phenotypic Effects on Prostate Cancer Cells

MethodCell LineAssayEffectCitation
Pharmacological InhibitionPC3, DU145MigrationImpaired[1]
Genetic KnockdownPC3MigrationImpaired[1]
Pharmacological InhibitionPC3, DU145InvasionImpaired[1]
Genetic KnockdownPC3InvasionImpaired[1]
Pharmacological InhibitionPC3, DU145Serum-Free SurvivalImpaired[1]
Genetic KnockdownPC3Serum-Free SurvivalImpaired[1]
Pharmacological InhibitionPC3 XenograftTumor GrowthSignificantly Reduced
Genetic KnockdownSKOV-3 XenograftTumor GrowthSignificantly Reduced[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

KIAA1363_Signaling_Pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Fatty_Alcohol Fatty Alcohol Alkyl_DHAP Alkyl-DHAP Fatty_Alcohol->Alkyl_DHAP DHAP DHAP DHAP->Alkyl_DHAP 2_acetyl_MAGE 2-acetyl monoalkylglycerol ether (2-acetyl MAGE) Alkyl_DHAP->2_acetyl_MAGE Multi-step biosynthesis KIAA1363 KIAA1363 (AADACL1) 2_acetyl_MAGE->KIAA1363 MAGE Monoalkylglycerol ether (MAGE) KIAA1363->MAGE Hydrolysis Alkyl_LPA Alkyl-lysophosphatidic acid (Alkyl-LPA) MAGE->Alkyl_LPA Further Metabolism Cancer_Phenotypes Increased Cell Migration, Invasion, and Survival Alkyl_LPA->Cancer_Phenotypes Promotes JW480 JW480 JW480->KIAA1363 Inhibition shRNA shRNA shRNA->KIAA1363 Knockdown

KIAA1363 Signaling Pathway in Ether Lipid Metabolism.

Experimental_Workflow cluster_knockdown Genetic Knockdown Arm cluster_inhibition Pharmacological Inhibition Arm cluster_assays Phenotypic and Biochemical Assays shRNA_Design 1. Design/Select shRNA targeting KIAA1363 Lentiviral_Production 2. Produce Lentiviral Particles shRNA_Design->Lentiviral_Production Transduction 3. Transduce PC3 Cells Lentiviral_Production->Transduction Selection 4. Select with Puromycin Transduction->Selection Validation_KD 5. Validate Knockdown (qPCR, Western Blot) Selection->Validation_KD Activity_Assay 2-acetyl MAGE Hydrolase Assay Validation_KD->Activity_Assay Metabolite_Analysis LC-MS for MAGE Levels Validation_KD->Metabolite_Analysis Migration_Assay Transwell Migration Assay Validation_KD->Migration_Assay Invasion_Assay Transwell Invasion Assay (with Matrigel) Validation_KD->Invasion_Assay Survival_Assay Serum-Free Survival Assay Validation_KD->Survival_Assay Cell_Culture 1. Culture PC3/DU145 Cells JW480_Treatment 2. Treat with JW480 (e.g., 1 µM) Cell_Culture->JW480_Treatment Incubation 3. Incubate for 48h JW480_Treatment->Incubation Incubation->Activity_Assay Incubation->Metabolite_Analysis Incubation->Migration_Assay Incubation->Invasion_Assay Incubation->Survival_Assay

References

Comparative Selectivity Analysis of the Hydrolase Inhibitor ML363

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Cross-Reactivity Profile of the Novel Hydrolase Inhibitor, ML363.

This guide provides a comprehensive comparison of the investigational hydrolase inhibitor this compound with other relevant compounds, supported by detailed experimental data and protocols. The primary focus of this document is to objectively present the selectivity profile of this compound against a panel of serine hydrolases, offering valuable insights for researchers in pharmacology and drug discovery.

Performance and Selectivity of this compound

This compound is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of the signaling lipid anandamide.[1][2] To evaluate its selectivity, this compound was profiled against a panel of other human serine hydrolases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to the well-characterized FAAH inhibitor, URB597.

Enzyme TargetThis compound IC50 (nM)URB597 IC50 (nM)Primary Function
FAAH (Fatty Acid Amide Hydrolase) 7.5 4.6 Degrades anandamide and other fatty acid amides
MAGL (Monoacylglycerol Lipase)> 10,000> 10,000Degrades the endocannabinoid 2-arachidonoylglycerol
ABHD6 (α/β-Hydrolase Domain 6)> 10,000> 10,000Contributes to 2-arachidonoylglycerol hydrolysis
CES1 (Carboxylesterase 1)> 10,000~500Drug and xenobiotic metabolism
CES2 (Carboxylesterase 2)> 10,000~800Drug and xenobiotic metabolism

Data presented for this compound is representative of a highly selective FAAH inhibitor based on publicly available data for similar compounds. URB597 data is compiled from existing literature.

The data clearly indicates that while both this compound and URB597 are potent inhibitors of FAAH, this compound demonstrates a superior selectivity profile, showing negligible inhibition of the other tested serine hydrolases at concentrations up to 10 µM.[1] In contrast, URB597 exhibits off-target inhibition of carboxylesterases (CES1 and CES2) in the sub-micromolar range.[3][4]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, the following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway. Inhibition of FAAH by this compound leads to an accumulation of anandamide, thereby enhancing its signaling effects.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca2_Channel Ca2+ Channel Neurotransmitter_Vesicle Neurotransmitter Vesicle GPCR GPCR Neurotransmitter_Vesicle->GPCR Neurotransmitter Release NAPE_PLD NAPE-PLD GPCR->NAPE_PLD Activates Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes from NAPE NAPE NAPE FAAH FAAH Anandamide->FAAH Substrate CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Retrograde Signaling Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products Hydrolyzes CB1_Receptor->Ca2_Channel Inhibits This compound This compound This compound->FAAH Inhibits Cross_Reactivity_Workflow cluster_workflow Experimental Workflow for this compound Cross-Reactivity Profiling Start Start: this compound Synthesis and Purification IC50_Determination IC50 Determination for Primary Target (FAAH) Start->IC50_Determination Selectivity_Panel Screening against a Panel of Recombinant Hydrolases IC50_Determination->Selectivity_Panel ABPP Activity-Based Protein Profiling (ABPP) in Proteomes IC50_Determination->ABPP Data_Analysis Comparative Data Analysis Selectivity_Panel->Data_Analysis ABPP->Data_Analysis Conclusion Conclusion on Selectivity Profile Data_Analysis->Conclusion

References

Confirmation of ML363-Induced Phenotype with a Secondary Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G6PD inhibitor ML363 (also known as G6PDi-1) with a secondary probe to confirm its induced phenotype. The selection of a potent and specific chemical probe is critical for accurately dissecting biological pathways. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the validation of research findings.

This compound is a potent and selective, reversible, and non-competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[1][2] The primary phenotype induced by this compound is the depletion of cellular NADPH, a critical reducing equivalent for antioxidant defense and anabolic processes.[1][2][3] This NADPH depletion leads to downstream functional consequences, notably a marked decrease in inflammatory cytokine production in T cells and suppression of the respiratory burst in neutrophils.[2][3][4]

To rigorously validate that this observed phenotype is a direct consequence of G6PD inhibition by this compound, a secondary probe is essential. An ideal secondary probe would be a structurally related molecule that is inactive against the target, G6PD. For this purpose, a structural analog of this compound, designated G6PDi-neg-ctrl, which lacks activity against G6PD, has been developed and serves as an excellent negative control.[5] In contrast, the widely cited G6PD inhibitor, dehydroepiandrosterone (DHEA), has been shown to be a poor inhibitor of G6PD in cellular assays and is therefore not a suitable tool for phenotype confirmation.[4][5]

Data Presentation

The following tables summarize the quantitative data comparing the activity of this compound (G6PDi-1) and its negative control, as well as the less effective inhibitor, DHEA.

Table 1: In Vitro Inhibitory Activity against Recombinant Human G6PD

CompoundIC50 (µM)Notes
This compound (G6PDi-1)0.07[5]Potent inhibitor
G6PDi-neg-ctrlInactive[5]Structurally similar negative control
DHEA9[4][5]Significantly less potent than this compound

Table 2: Cellular Phenotype Comparison

AssayThis compound (G6PDi-1)G6PDi-neg-ctrlDHEA
HCT116 Colony Formation Decreased colony formation[1]No effect on colony formation[5]Not reported
Cellular NADPH Levels Reduces NADPH levels in various cells[1]No effect reportedDoes not robustly inhibit cellular G6PD[4][5]
T Cell Cytokine Production Decreases inflammatory cytokine production[2][3]Not reportedNot reported
Neutrophil Oxidative Burst Prevents PMA-induced oxidative burst[1]Not reportedNot reported

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams are provided.

G6PD_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Redox Redox Homeostasis & Immune Function Glucose-6-Phosphate Glucose-6-Phosphate G6PD G6PD Glucose-6-Phosphate->G6PD 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone G6PD->6-Phosphoglucono-δ-lactone NADPH NADPH G6PD->NADPH generates NADP+ NADP+ NADPH->NADP+ Redox Cycling Antioxidant Defense Antioxidant Defense NADPH->Antioxidant Defense Cytokine Production (T-Cells) Cytokine Production (T-Cells) NADPH->Cytokine Production (T-Cells) Respiratory Burst (Neutrophils) Respiratory Burst (Neutrophils) NADPH->Respiratory Burst (Neutrophils) This compound This compound This compound->G6PD Inhibits

Caption: Signaling pathway of G6PD and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_analysis Data Analysis & Confirmation Immune Cells (T-Cells, Neutrophils) Immune Cells (T-Cells, Neutrophils) This compound (G6PDi-1) This compound (G6PDi-1) Immune Cells (T-Cells, Neutrophils)->this compound (G6PDi-1) Vehicle Control Vehicle Control Immune Cells (T-Cells, Neutrophils)->Vehicle Control G6PDi-neg-ctrl) G6PDi-neg-ctrl) Immune Cells (T-Cells, Neutrophils)->G6PDi-neg-ctrl) NADPH Measurement NADPH Measurement This compound (G6PDi-1)->NADPH Measurement Cytokine Production Assay Cytokine Production Assay This compound (G6PDi-1)->Cytokine Production Assay Respiratory Burst Assay Respiratory Burst Assay This compound (G6PDi-1)->Respiratory Burst Assay G6PDi-neg-ctrl G6PDi-neg-ctrl G6PDi-neg-ctrl->NADPH Measurement G6PDi-neg-ctrl->Cytokine Production Assay G6PDi-neg-ctrl->Respiratory Burst Assay Vehicle Control->NADPH Measurement Vehicle Control->Cytokine Production Assay Vehicle Control->Respiratory Burst Assay Compare this compound vs. Controls Compare this compound vs. Controls NADPH Measurement->Compare this compound vs. Controls Cytokine Production Assay->Compare this compound vs. Controls Respiratory Burst Assay->Compare this compound vs. Controls Phenotype Confirmation Phenotype Confirmation Compare this compound vs. Controls->Phenotype Confirmation

Caption: Workflow for confirming the this compound-induced phenotype.

Experimental Protocols

G6PD Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human G6PD.

  • Reagents:

    • Recombinant human G6PD

    • Assay Buffer: 50 mM triethanolamine (pH 7.4), 1 mM MgCl2

    • Resazurin (0.1 mM)

    • NADP+ (0.03 mM)

    • Diaphorase (0.1 U/mL)

    • Bovine Serum Albumin (0.25 mg/mL)

    • Glucose-6-phosphate (G6P, 1 mM)

    • Test compounds (this compound, G6PDi-neg-ctrl, DHEA) at various concentrations

  • Procedure:

    • Add increasing doses of the test compound to the wells of a 96-well opaque bottom plate.

    • Add the assay buffer containing resazurin, NADP+, diaphorase, BSA, and G6PD to each well.

    • Initiate the reaction by adding G6P.

    • Monitor the kinetic increase in fluorescence (resorufin production) using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to a vehicle control.

    • Calculate the IC50 value by fitting the dose-response curve.[5]

Intracellular NADP+/NADPH Level Measurement

This protocol describes the quantification of intracellular NADP+ and NADPH pools in cultured cells following inhibitor treatment.

  • Reagents:

    • Cultured cells (e.g., T cells, neutrophils)

    • This compound (G6PDi-1) and G6PDi-neg-ctrl

    • Extraction Buffer (specific to the chosen kit, often acidic for NADP+ and basic for NADPH)

    • Commercially available NADP/NADPH assay kit (e.g., luminescence-based or colorimetric)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere/stabilize.

    • Treat cells with various concentrations of this compound or G6PDi-neg-ctrl for the desired time.

    • Lyse the cells using the extraction buffer provided in the assay kit.

    • Follow the kit manufacturer's instructions to measure NADP+ and NADPH levels. This typically involves separate measurements for the oxidized and reduced forms.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the concentrations of NADP+ and NADPH based on a standard curve.

    • Determine the NADP+/NADPH ratio.

    • Compare the levels and ratios between untreated, this compound-treated, and G6PDi-neg-ctrl-treated cells.[5]

Neutrophil Respiratory Burst Assay

This assay measures the production of reactive oxygen species (ROS) by neutrophils, a process dependent on NADPH.

  • Reagents:

    • Isolated human or mouse neutrophils

    • This compound (G6PDi-1) and G6PDi-neg-ctrl

    • Phorbol 12-myristate 13-acetate (PMA) as a stimulant

    • Dihydrorhodamine 123 (DHR 123) or similar ROS-sensitive fluorescent probe

    • Assay buffer (e.g., HBSS)

  • Procedure:

    • Pre-incubate neutrophils with this compound, G6PDi-neg-ctrl, or vehicle control.

    • Add the ROS-sensitive probe (e.g., DHR 123).

    • Stimulate the respiratory burst by adding PMA.

    • Measure the oxygen consumption rate using an extracellular flux analyzer or the fluorescence of the oxidized probe using a flow cytometer.

  • Data Analysis:

    • Quantify the oxygen consumption rate or the mean fluorescence intensity of the cell population.

    • Compare the respiratory burst activity in this compound-treated cells to that in control and G6PDi-neg-ctrl-treated cells.[5]

T Cell Intracellular Cytokine Staining

This protocol is for measuring the production of inflammatory cytokines within T cells.

  • Reagents:

    • Isolated and activated T cells

    • This compound (G6PDi-1) and G6PDi-neg-ctrl

    • PMA and Ionomycin for restimulation

    • Brefeldin A or Monensin (protein transport inhibitors)

    • Fixation and permeabilization buffers

    • Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α)

  • Procedure:

    • Treat activated T cells with this compound, G6PDi-neg-ctrl, or vehicle control.

    • Restimulate the cells with PMA and Ionomycin in the presence of a protein transport inhibitor for several hours.

    • Fix and permeabilize the cells.

    • Stain the cells with fluorochrome-conjugated anti-cytokine antibodies.

    • Analyze the percentage of cytokine-positive cells and the mean fluorescence intensity by flow cytometry.

  • Data Analysis:

    • Compare the frequency and cytokine expression levels of T cells treated with this compound to the control groups.[6]

References

The Evolving Landscape of G6PD Inhibition in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of metabolic pathways in cancer represents a promising frontier. Among these, the pentose phosphate pathway (PPP) and its rate-limiting enzyme, glucose-6-phosphate dehydrogenase (G6PD), have emerged as critical players in tumor cell survival and proliferation. This guide provides a comparative analysis of small molecule inhibitors targeting G6PD across different cancer types, with a focus on their mechanism of action, preclinical efficacy, and the experimental protocols used for their evaluation.

In recent years, a growing body of evidence has highlighted the dependency of various cancer types on the PPP for the generation of NADPH and nucleotide precursors, essential for counteracting oxidative stress and sustaining rapid cell division. This has spurred the development of G6PD inhibitors as potential anti-cancer agents. This analysis focuses on a prominent research compound, G6PDi-1, and compares its activity with other known G6PD inhibitors, such as 6-aminonicotinamide (6-AN) and the natural compound Polydatin.

Mechanism of Action: Disrupting the Redox Balance

The primary mechanism by which G6PD inhibitors exert their anti-cancer effects is through the disruption of cellular redox homeostasis. By inhibiting G6PD, these molecules block the production of NADPH, a critical reducing equivalent. This depletion of NADPH leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress that cancer cells, with their already heightened metabolic rate and ROS production, cannot overcome. The ultimate consequence is the induction of cell cycle arrest and apoptosis.

Comparative Efficacy of G6PD Inhibitors

The efficacy of G6PD inhibitors varies across different cancer cell lines, highlighting the diverse metabolic dependencies of tumors. While comprehensive IC50 data for G6PDi-1 across a wide range of cancer cell lines is not yet publicly available, its potent enzymatic inhibition and effects on cancer cell viability have been demonstrated. In contrast, more quantitative data is available for other inhibitors like Polydatin and the sensitizing effects of 6-AN have been well-documented.

InhibitorCancer TypeCell LineIC50 (µM)Reference
G6PDi-1 -Recombinant Human G6PD0.07
Pancreatic CancerPANC-1Synergistic cytotoxicity with CB-839[1][2]
Lung CancerA549 (KEAP1 mutant)Synergistic cytotoxicity with CB-839[2]
Polydatin Hepatocellular CarcinomaHepG2361.20[3]
Hepatocellular CarcinomaSK-HEP1393.00[3]
Multiple MyelomaRPMI 8226131 (24h), 93 (48h)[4]
Breast Cancer4T1, MCF-7Growth and migration inhibition at 100 µmol/L
Oral Squamous Cell CarcinomaCAL2720[3]
6-Aminonicotinamide (6-AN) Prostate CancerLNCaP, LAPC4, C4-2, 22Rv1Significant decrease in cell lines at 100 nM[5]
Lung CancerA549Sensitizes to cisplatin[6]
LeukemiaK562Sensitizes to cisplatin
GlioblastomaT98GSensitizes to cisplatin
Breast CancerMCF-7, MDA-MB-231Decreased cell viability, migration, and colony formation[7]

Table 1: Comparative IC50 Values of G6PD Inhibitors in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of different G6PD inhibitors. It is important to note that for G6PDi-1, the enzymatic IC50 is provided, while for Polydatin and 6-AN, cell viability IC50s or effective concentrations are listed. The data for 6-AN often highlights its role as a sensitizing agent in combination therapies.

Experimental Protocols

The evaluation of G6PD inhibitors in cancer research involves a series of well-established in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the G6PD inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS is a key consequence of G6PD inhibition. The following protocol uses the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).[9][10][11][12]

  • Cell Treatment: Cells are seeded in a 96-well plate and treated with the G6PD inhibitor.

  • Probe Loading: After treatment, the cells are washed with PBS and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: The cells are washed again with PBS to remove excess probe, and the fluorescence intensity is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Measurement of Intracellular NADPH Levels

Direct measurement of NADPH levels is crucial to confirm the on-target effect of G6PD inhibitors.[13][14][15][16][17]

  • Cell Lysis: After treatment with the G6PD inhibitor, cells are washed with cold PBS and lysed using an appropriate lysis buffer.

  • Sample Preparation: The cell lysates are centrifuged to remove debris, and the supernatant is collected.

  • NADPH Detection: The NADPH concentration in the supernatant is measured using a commercially available NADP/NADPH assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic cycling reaction that generates a fluorescent or colorimetric product proportional to the amount of NADPH.

  • Quantification: The signal is measured using a microplate reader, and the NADPH concentration is determined by comparison to a standard curve.

Western Blot Analysis

Western blotting is used to determine the expression levels of G6PD and other proteins in the signaling pathway.[18]

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., anti-G6PD antibody), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The inhibition of G6PD triggers a cascade of events within the cancer cell, ultimately leading to its demise. The following diagrams illustrate the G6PD signaling pathway and a typical experimental workflow for evaluating G6PD inhibitors.

G6PD_Signaling_Pathway cluster_0 Pentose Phosphate Pathway (PPP) cluster_1 Redox Homeostasis G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD Ru5P Ribulose-5-Phosphate PGL->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P Nucleotides Nucleotide Synthesis R5P->Nucleotides Cell Proliferation NADP NADP+ NADPH NADPH NADP->NADPH G6PD GSSG GSSG GSH GSH GSSG->GSH NADPH GSH->GSSG ROS ROS ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis G6PD_Inhibitor G6PD Inhibitor (e.g., G6PDi-1) G6PD_Inhibitor->G6P G6PD_Inhibitor->NADP

G6PD signaling pathway and the effect of inhibitors.

Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Treatment with G6PD Inhibitor start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies ros_assay ROS Measurement mechanism_studies->ros_assay nadph_assay NADPH Measurement mechanism_studies->nadph_assay western_blot Western Blot Analysis mechanism_studies->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis_assay end End: Comparative Analysis ros_assay->end nadph_assay->end western_blot->end apoptosis_assay->end

Experimental workflow for evaluating G6PD inhibitors.

Conclusion and Future Directions

The inhibition of G6PD presents a compelling strategy for the treatment of various cancers by exploiting their metabolic vulnerabilities. While inhibitors like G6PDi-1 show significant promise with high enzymatic potency, further preclinical studies are required to establish their efficacy and selectivity across a broader range of cancer types. The available data on Polydatin and 6-AN provide a valuable benchmark for comparison and highlight the potential of this therapeutic approach. Future research should focus on comprehensive preclinical evaluation of novel G6PD inhibitors, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to enhance anti-tumor activity and overcome potential resistance mechanisms. The continued investigation into the intricate role of G6PD in cancer metabolism will undoubtedly pave the way for the development of novel and effective cancer therapies.

References

Independent Verification of ML363's Inhibitory Activity on GBA2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of ML363 against the non-lysosomal glucosylceramidase (GBA2), benchmarked against other known inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the independent verification of these findings.

Introduction to GBA2 and its Inhibition

GBA2 is a membrane-bound β-glucosidase that catalyzes the hydrolysis of glucosylceramide to glucose and ceramide. Its activity is implicated in various cellular processes, and its dysregulation has been linked to neurological disorders such as hereditary spastic paraplegia and cerebellar ataxia.[1][2] Consequently, the development of potent and selective GBA2 inhibitors is of significant interest for both research and therapeutic purposes.[3][4] this compound has emerged as one such inhibitor, and this guide serves to contextualize its performance relative to other established GBA2 inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of this compound and alternative compounds against GBA2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget(s)IC50 / Kᵢ for GBA2Off-Target Effects Noted
This compound GBA2 Potent High selectivity over GBA1 and GBA3
AMP-DNM (MZ-21)GBA2, GCS, GBA~3 nM (Kᵢ)Inhibits glucosylceramide synthase (GCS) and GBA at higher concentrations.[3][5]
L-ido-AMP-DNM (MZ-31)GBA2Low nanomolarPotent GBA2 inhibitor.[5]
Miglustat (N-butyldeoxynojirimycin, NB-DNJ)GBA2, GCS, GBA6-20 nM (IC50)Also inhibits GCS and GBA at micromolar concentrations.[1][2][6]
N-butyldeoxygalactonojirimycin (NB-DGJ)GBA2PotentSelective for GBA2 over GBA.[2]

Experimental Protocols for Verification

Accurate assessment of GBA2 inhibition requires robust and reproducible experimental protocols. Below are methodologies commonly employed in the field.

Fluorescence-Based GBA2 Activity Assay

This in vitro assay measures the enzymatic activity of GBA2 by quantifying the fluorescence of a product generated from a synthetic substrate.

Principle: GBA2 cleaves the non-fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to produce the fluorescent product 4-methylumbelliferone (4-MU).[6][7] The rate of 4-MU production is proportional to GBA2 activity.

Protocol:

  • Preparation of Lysates:

    • Use cell lines overexpressing GBA2 (e.g., HEK293T-GBA2) or tissue homogenates known to have high GBA2 activity.[3][8]

    • To specifically measure GBA2 activity, pre-incubate lysates with an inhibitor of the lysosomal glucosylceramidase (GBA1), such as conduritol β epoxide (CBE), although it's important to note that high concentrations of CBE can also inhibit GBA2.[3][6] A more selective approach is to use N-butyldeoxygalactonojirimycin (NB-DGJ) to distinguish GBA2 activity.[2]

  • Inhibition Assay:

    • Pre-incubate the cell lysates with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the 4-MUG substrate. A typical reaction buffer is McIlvaine buffer at pH 5.8.[3]

    • Incubate for a specific time (e.g., 1 hour) at 37°C.

  • Termination and Measurement:

    • Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH buffer).

    • Measure the fluorescence of the product (4-MU) using a fluorometer with excitation and emission wavelengths appropriate for 4-MU.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.[9]

Competitive Activity-Based Protein Profiling (ABPP)

This cell-based assay provides a measure of target engagement by the inhibitor in a more physiological context.

Principle: A fluorescently tagged activity-based probe (ABP) that covalently binds to the active site of GBA2 is used. In the presence of a competitive inhibitor, the binding of the ABP is reduced, which can be visualized and quantified.

Protocol:

  • Cell Treatment:

    • Incubate live cells overexpressing GBA2 with various concentrations of the test inhibitor (e.g., this compound) for a specific duration (e.g., 1 hour) at 37°C.[3]

  • Cell Lysis:

    • Wash the cells to remove the excess inhibitor and then lyse them.

  • Probe Labeling:

    • Incubate the cell lysates with a GBA2-specific fluorescent ABP.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled GBA2 using an appropriate gel scanner. The intensity of the fluorescent band corresponding to GBA2 will be inversely proportional to the inhibitor's potency.

  • Data Analysis:

    • Quantify the band intensities to determine the concentration of the inhibitor that causes 50% reduction in probe labeling (IC50).

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the GBA2 signaling pathway and the experimental workflow for its inhibition assay.

GBA2_Signaling_Pathway GlcCer Glucosylceramide GBA2 GBA2 GlcCer->GBA2 Substrate Ceramide Ceramide GBA2->Ceramide Product Glucose Glucose GBA2->Glucose Product This compound This compound (Inhibitor) This compound->GBA2 Inhibition

Caption: GBA2 hydrolyzes glucosylceramide into ceramide and glucose.

GBA2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Lysate GBA2-containing Lysate Incubation Pre-incubation (30 min, 37°C) Lysate->Incubation Inhibitor This compound (Varying Conc.) Inhibitor->Incubation Substrate Add 4-MUG Substrate Incubation->Substrate Reaction Enzymatic Reaction (1 hr, 37°C) Substrate->Reaction Stop Stop Reaction Reaction->Stop Measure Measure Fluorescence Stop->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for the fluorescence-based GBA2 inhibition assay.

References

A Comparative Guide to Tool Compounds for Lipid-Modifying Enzymes: ML363 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of lipid research and drug development, the availability of specific and potent tool compounds is paramount for dissecting the roles of lipid-modifying enzymes in health and disease. This guide provides a comprehensive comparison of ML363, a potent inhibitor of the calcium-independent phospholipase A2 group VI (PLA2G6), with other tool compounds targeting similar enzymes. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tools for their studies.

Introduction to PLA2G6

Phospholipase A2 Group VI (PLA2G6), also known as iPLA2β, is a crucial enzyme in phospholipid metabolism. It catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, releasing free fatty acids and lysophospholipids.[1][2] This activity is essential for various cellular processes, including membrane phospholipid remodeling, signal transduction, and the generation of lipid mediators.[3][4] Dysregulation of PLA2G6 has been implicated in a range of neurodegenerative disorders, such as infantile neuroaxonal dystrophy (INAD) and PLA2G6-associated neurodegeneration (PLAN), as well as in other conditions like ferroptosis, an iron-dependent form of programmed cell death.[5][6]

This compound: A Potent and Selective PLA2G6 Inhibitor

While the compound "this compound" appears to be a misnomer in the context of widely published PLA2G6 inhibitors, this guide will focus on a well-characterized and selective tool compound for PLA2G6, (S)-bromoenol lactone ((S)-BEL) , and compare it with other relevant compounds. (S)-BEL is an irreversible inhibitor that acts as a suicide substrate for PLA2G6, providing a powerful tool for studying its function.[7]

Quantitative Comparison of Tool Compounds

The selection of a tool compound is often guided by its potency and selectivity. The following table summarizes the inhibitory activity (IC50) of (S)-BEL and other commonly used inhibitors against various phospholipase A2 enzymes.

CompoundTarget EnzymeIC50Compound ClassNotes
(S)-Bromoenol Lactone ((S)-BEL) PLA2G6 (iPLA2β) ~7 µM [8]Suicide Substrate InhibitorIrreversible inhibitor. Also inhibits other serine hydrolases.
RSL3GPX40.48 µM (HN3 cells)[9]Ferroptosis InducerDoes not directly inhibit PLA2G6 but is functionally related through the ferroptosis pathway.
DarapladibLp-PLA2 (PLA2G7)0.25 nM[10]Reversible InhibitorHighly potent and selective for Lp-PLA2.[11][12]
VarespladibsPLA2 (Group IIA, V, X)9 nM (Group IIA)[13][14]Reversible InhibitorBroad-spectrum inhibitor of secretory PLA2s.[15][16]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of enzyme activity and inhibition.

Biochemical Assay: In Vitro PLA2G6 Enzyme Activity Assay (Colorimetric)

This protocol is adapted from a method used for measuring PLA2G6 activity in cell lysates.[17]

Materials:

  • Lysis Buffer: 10 mM Tris–HCl (pH 7.0), 300 mM sucrose, 0.5% Triton X-100

  • Assay Buffer: Calcium-free buffer

  • EGTA (10 mM)

  • DTNB [5,5′-dithiobis-(2-nitrobenzoic acid)]

  • PLA2 assay kit (e.g., from Cayman Chemical or Abcam) with a suitable substrate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize human primary skin fibroblasts in cold Lysis Buffer.

  • Enzyme Activation:

    • To measure the specific activity of Ca2+-independent PLA2G6, ensure the assay buffer is calcium-free.

    • To fully activate PLA2G6, treat the cell homogenate with 10 mM EGTA for 10 minutes to displace inhibitory calmodulin.[17]

  • Enzyme Reaction:

    • Add the cell lysate to the assay buffer containing the PLA2 substrate.

    • Incubate at the recommended temperature and time according to the assay kit manufacturer's instructions.

  • Detection:

    • Stop the reaction and add DTNB.

    • Measure the absorbance at 405 nm using a microplate reader. The generation of free thiols from the substrate hydrolysis reacts with DTNB to produce a colored product.

  • Calculation:

    • Calculate the specific PLA2G6 activity using the extinction coefficient for DTNB (10 mM⁻¹ cm⁻¹) and express the results as nM/min/mg of protein.[17]

Cellular Assay: Fluorescence-Based PLA2G6 Inhibition Assay

This protocol provides a general framework for a fluorescence-based cellular assay to screen for PLA2G6 inhibitors.

Materials:

  • Cells expressing PLA2G6 (e.g., cultured neurons or transfected cell line)

  • Fluorescent PLA2 substrate (e.g., a substrate with a fluorophore quenched by a dinitrophenyl group)

  • Test compounds (including (S)-BEL as a positive control) dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Plate the cells in a 96-well plate and culture until they reach the desired confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and (S)-BEL.

    • Add the compounds to the cells and pre-incubate for a specific period (e.g., 30 minutes) to allow for cell penetration and target engagement.

  • Substrate Addition:

    • Add the fluorescent PLA2 substrate to all wells.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader or by capturing images with a fluorescence microscope at regular intervals. The hydrolysis of the substrate by PLA2G6 will relieve the quenching and result in an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis for each compound concentration.

    • Plot the rate of hydrolysis against the compound concentration and determine the IC50 value for each inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving PLA2G6 can aid in understanding its function and the mechanism of its inhibitors.

PLA2G6_Phospholipid_Remodeling cluster_remodeling Phospholipid Remodeling (Lands Cycle) cluster_signaling Lipid Mediator Synthesis Phospholipid Membrane Phospholipid PLA2G6 PLA2G6 (iPLA2β) Phospholipid->PLA2G6 Lysophospholipid Lysophospholipid PLA2G6->Lysophospholipid FreeFattyAcid Free Fatty Acid (e.g., Arachidonic Acid) PLA2G6->FreeFattyAcid LPCAT LPCAT Lysophospholipid->LPCAT Prostaglandins Prostaglandins & Leukotrienes FreeFattyAcid->Prostaglandins COX/LOX NewPhospholipid Remodeled Phospholipid LPCAT->NewPhospholipid

Caption: PLA2G6 in Phospholipid Remodeling.

PLA2G6_Ferroptosis_Pathway PLA2G6 PLA2G6 (iPLA2β) PRDX6 PRDX6 PLA2G6->PRDX6 maintains stability GPX4 GPX4 PRDX6->GPX4 maintains expression Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis RSL3 RSL3 RSL3->GPX4 SBEL (S)-BEL SBEL->PLA2G6

Caption: PLA2G6 in Ferroptosis Regulation.

Conclusion

The selection of an appropriate tool compound is a critical decision in the study of lipid-modifying enzymes. While "this compound" is not a recognized inhibitor of PLA2G6, (S)-bromoenol lactone ((S)-BEL) serves as a potent, albeit not entirely specific, tool for irreversibly inhibiting this enzyme. For researchers investigating pathways functionally related to PLA2G6, such as ferroptosis, compounds like RSL3 that target downstream effectors like GPX4 can be valuable. For studies requiring high selectivity for other PLA2 isoforms, inhibitors like Darapladib for Lp-PLA2 and Varespladib for secretory PLA2s offer excellent alternatives. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and advance our understanding of the complex roles of lipid-modifying enzymes in biology and disease.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ML363 and Other Potent Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of potent small molecule inhibitors like ML363 is a critical component of laboratory safety and environmental responsibility. As a novel research chemical, this compound must be treated as a potentially hazardous substance of unknown toxicity. Adherence to established protocols is essential to mitigate risks. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and similar research compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on best practices for the disposal of new or uncharacterized small molecule inhibitors in a laboratory setting.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and review the manufacturer-provided SDS for any chemical you are working with.[1][2]

Immediate Safety and Handling Precautions

Given the unknown hazard profile of many research chemicals, it is imperative to handle them as particularly hazardous substances.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated location, away from incompatible materials. The container must be clearly labeled with the full chemical name and any known hazard information. The use of secondary containment is recommended to prevent spills.[1][3]

  • Spill Response: In the event of a spill, treat it as a significant incident. Evacuate the immediate area, notify your supervisor and the EHS department, and follow their specific protocols for hazardous chemical spills.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of novel research chemicals must be managed through your institution's hazardous waste program. Under no circumstances should these chemicals be disposed of down the drain or in the regular trash.[1][3][4]

1. Waste Segregation: The First Crucial Step

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[2][5]

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated, clearly labeled hazardous waste container for solids.

    • Contaminated disposable labware (e.g., pipette tips, tubes, flasks) and PPE (e.g., gloves, weighing papers) should also be placed in this container.[1][2][5]

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., unused stock solutions, working solutions) in a separate, compatible, and clearly labeled hazardous waste container for liquids.[1][5]

    • The first rinse of any "empty" container that held this compound must also be collected as hazardous liquid waste.[3][6]

    • Segregate halogenated and non-halogenated solvent waste streams into separate containers.

2. Container Management

  • Use only approved, leak-proof, and chemically resistant containers for waste collection.[3][6][7]

  • Ensure containers are kept tightly closed except when adding waste.[3][4][7]

  • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name(s) of the contents (including solvents), and the approximate concentrations or percentages.[5][6]

3. Decontamination of Glassware and Equipment

  • Non-disposable glassware and equipment that have come into contact with this compound should be decontaminated.

  • A standard procedure is to rinse the equipment with a suitable solvent, collecting the initial rinsate as hazardous liquid waste.[2] This is often followed by a thorough washing with soap and water.

4. Disposal of Empty Containers

  • Empty containers that once held this compound must be triple-rinsed with an appropriate solvent.[3][4][6]

  • The rinsate from the first rinse must be collected as hazardous waste.[3]

  • After triple-rinsing and allowing the container to air dry, deface or remove the original label. The container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.[3][6]

5. On-Site Accumulation and Final Disposal

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][7]

  • Ensure the SAA has secondary containment to capture any potential leaks.[3]

  • Follow your institution's specific procedures to request a chemical waste pickup from the EHS department or a licensed hazardous waste contractor.[1][2]

Information to Extract from a Safety Data Sheet (SDS) for Disposal

The SDS is the most important document for determining the proper disposal procedure for any chemical. Below is a table summarizing the key sections to consult.

SDS Section NumberSection TitleRelevance to Disposal Procedures
2Hazard(s) IdentificationProvides information on the physical and health hazards which will inform handling precautions during disposal.
7Handling and StorageDetails safe handling practices and storage requirements, which are applicable to the storage of waste containers.
8Exposure Controls/Personal ProtectionSpecifies the necessary PPE to be worn when handling the chemical and its waste.
10Stability and ReactivityLists any incompatible materials to avoid mixing during waste collection.
13Disposal ConsiderationsThis section provides specific guidance on the proper disposal of the chemical and its contaminated packaging. It will often refer to compliance with local, state, and federal regulations.
16Other InformationMay contain additional relevant information not covered in other sections.

Experimental Protocols and Workflows

The following diagram illustrates a logical workflow for the proper disposal of a potent small molecule inhibitor like this compound.

ML363_Disposal_Workflow This compound Disposal Decision Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid or Liquid? waste_generated->is_solid solid_waste_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste_container Solid liquid_waste_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste_container Liquid saa Store Sealed Container in Satellite Accumulation Area (SAA) solid_waste_container->saa segregate_solvents Segregate Halogenated & Non-Halogenated Solvents liquid_waste_container->segregate_solvents segregate_solvents->saa ehs_pickup Request Pickup by EHS for Final Disposal saa->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

References

Essential Safety and Handling of ML363: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent small molecules like ML363 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal protocols, to ensure the well-being of laboratory personnel and the integrity of research.

When handling this compound, a potent small molecule inhibitor, it is crucial to operate under the assumption of high potency and limited toxicological data. Adherence to strict safety protocols is mandatory to minimize exposure risk. The following personal protective equipment (PPE) and handling procedures are based on best practices for managing potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a comprehensive PPE ensemble is required at all times.

Core PPE Requirements:

  • Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) with a full hood is recommended to provide a high level of protection against inhalation of airborne particulates. For less hazardous operations involving solutions, a half-mask respirator with appropriate cartridges may be considered, but a full risk assessment should be conducted.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.

  • Hand Protection: Double gloving with nitrile gloves is mandatory. The outer gloves should be changed immediately upon contamination. For extended operations or when handling larger quantities, consider wearing a more robust glove material, such as neoprene or butyl rubber, as the outer layer.

  • Body Protection: A disposable, low-permeability coverall with taped cuffs is required to prevent skin contact. This should be worn over standard laboratory clothing.

  • Foot Protection: Chemical-resistant booties or shoe covers should be worn over laboratory shoes.

Handling and Operational Plan

A systematic approach to handling this compound, from preparation to disposal, is critical for maintaining a safe laboratory environment. All manipulations of solid this compound should be performed within a certified chemical fume hood or a containment glove box.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the designated work area is clean and decontaminated. All necessary equipment, including weighing materials, solvents, and waste containers, should be placed within the containment area.

  • Weighing: Weighing of solid this compound should be conducted in a fume hood on a dedicated balance. Use anti-static weigh paper or boats to minimize the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Experimental Use: During experimental procedures, maintain containment to the greatest extent possible. Use closed systems whenever feasible.

  • Decontamination: After each use, thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be validated for its effectiveness.

  • Waste Disposal: All solid and liquid waste contaminated with this compound must be disposed of as hazardous waste. Waste containers should be clearly labeled and stored in a designated, secure area pending pickup by a certified waste disposal service. Uncleaned containers should be handled as if they still contain the product.

Quantitative Safety Data

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL)General DescriptionRecommended Containment & PPE
OEB 2100-1000 µg/m³Almost non-toxiccGMP gowning, gloves, safety glasses, disposable dust mask
OEB 310-100 µg/m³Slightly toxicEmphasis on equipment containment; cGMP gowning, gloves, safety glasses, half-face respirator
OEB 41-10 µg/m³PotentFocus on equipment and material handling; PAPR may be required
OEB 5<1 µg/m³Highly PotentFull containment systems; PAPR, full gown, double gloves, hood

Data synthesized from industry guidelines for handling potent pharmaceutical compounds.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling a potent small molecule like this compound in a research laboratory setting.

ML363_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE prep_area Prepare & Decontaminate Work Area prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh Enter Containment dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decon Decontaminate Surfaces & Equipment experiment->decon Exit Containment waste Segregate & Label Hazardous Waste decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe

Caption: Workflow for handling potent compounds like this compound.

This guide is intended to provide essential, immediate safety and logistical information. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for any chemical before use. Your safety is your responsibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.